1-Chloro-3-nitropropane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-nitropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c4-2-1-3-5(6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEJRPKJAMJHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937259 | |
| Record name | 1-Chloro-3-nitropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52625-08-8, 16694-52-3 | |
| Record name | Propane, 1-chloronitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052625088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-nitropropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-3-nitropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Deciphering Complexity in Multifunctional Compounds
An In-Depth Technical Guide to the IUPAC Nomenclature of C₃H₆ClNO₂ Isomers
For researchers, scientists, and professionals in drug development, the precise and unambiguous naming of a chemical entity is paramount. A compound's International Union of Pure and Applied Chemistry (IUPAC) name is its universal identifier, encoding its exact atomic connectivity and stereochemistry, which in turn dictates its biological activity and physical properties. The molecular formula C₃H₆ClNO₂ presents a fascinating nomenclature challenge, as it can represent several structural isomers, each with unique chemical characteristics.
This guide provides a comprehensive analysis of the IUPAC nomenclature for the isomers of C₃H₆ClNO₂. Our investigation deduces that the most chemically stable and relevant isomers are chloro-substituted derivatives of the amino acids alanine (an α-amino acid) and β-alanine (a β-amino acid). We will deconstruct the naming process for each isomer, grounding our methodology in the authoritative principles of IUPAC nomenclature.
Pillar 1: Foundational Principles of IUPAC Nomenclature for Multifunctional Compounds
The systematic naming of a complex organic molecule is not an arbitrary process but a logical sequence of decisions based on a well-defined hierarchy of rules.[1][2] The goal is to generate a unique name that corresponds to a single, unambiguous structure.[1]
The Principle of the Principal Functional Group
When a molecule contains multiple functional groups, one group is designated as the "principal" group, and this choice dictates the suffix of the compound's name.[3][4][5] All other functional groups are treated as substituents and are indicated by prefixes.[3] For the isomers of C₃H₆ClNO₂, the constituent atoms can form a carboxylic acid (-COOH), an amino group (-NH₂), and a chloro group (-Cl).
According to IUPAC priority rules, the carboxylic acid group is senior to the amine group.[3][5]
Table 1: Functional Group Priority for C₃H₆ClNO₂ Isomers
| Functional Group | Class | Priority | Suffix (as Principal Group) | Prefix (as Substituent) |
| -COOH | Carboxylic Acid | Highest | -oic acid | carboxy- |
| -NH₂ | Amine | Lower | -amine | amino- |
| -Cl | Halide | No Priority | (N/A) | chloro- |
| -NO₂ | Nitro | No Priority | (N/A) | nitro- |
Note: Halogen and nitro groups are always treated as prefixes and have no priority in determining the principal functional group.[6]
Therefore, all isomers will be named as substituted propanoic acids .
The Naming Workflow: A Systematic Approach
The process of deriving the IUPAC name follows a clear workflow, which ensures consistency and accuracy. This involves identifying the parent structure, numbering the carbon chain, and then systematically adding the substituents in alphabetical order.
Caption: IUPAC Naming Workflow for C₃H₆ClNO₂ Isomers.
Pillar 2: Systematic Nomenclature of C₃H₆ClNO₂ Isomers
Based on the propanoic acid backbone, we can identify four constitutional isomers. For each, we will derive the systematic name and discuss any relevant stereochemistry.
Table 2: Summary of C₃H₆ClNO₂ Constitutional Isomers
| Isomer Structure | IUPAC Name | Backbone Type | Chiral Centers |
| Cl-CH₂-CH(NH₂)-COOH | 2-Amino-3-chloropropanoic acid | α-Amino Acid | 2 |
| H₂N-CH₂-CH(Cl)-COOH | 3-Amino-2-chloropropanoic acid | β-Amino Acid | 2 |
| H₂N-C(Cl)(CH₃)-COOH | 2-Amino-2-chloropropanoic acid | α-Amino Acid | 1 |
| Cl-CH(NH₂)-CH₂-COOH | 3-Amino-3-chloropropanoic acid | β-Amino Acid | 1 |
Isomer 1: 2-Amino-3-chloropropanoic acid
This isomer is a derivative of the natural amino acid alanine.
-
Parent Chain : Propanoic acid. The suffix is "-oic acid".
-
Numbering : The carboxyl carbon is C1. The chain is numbered C1-C2-C3.
-
Substituents : An amino group (-NH₂) is on C2, and a chloro group (-Cl) is on C3.
-
Assembly : The prefixes are "2-amino" and "3-chloro". Alphabetically, "amino" precedes "chloro".
-
Final Name : 2-Amino-3-chloropropanoic acid .
Caption: Structure of 2-Amino-3-chloropropanoic acid.
-
Stereochemistry : This molecule possesses two chiral centers (C2 and C3). Therefore, four stereoisomers exist: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The first pair are enantiomers, as are the second pair. The relationship between a member of the first pair and a member of the second pair is diastereomeric. The full IUPAC name must include these stereodescriptors, for example, (2R, 3S)-2-Amino-3-chloropropanoic acid .
Isomer 2: 3-Amino-2-chloropropanoic acid
This isomer is a derivative of β-alanine where the amino group is on the third carbon.
-
Parent Chain : Propanoic acid.
-
Numbering : The carboxyl carbon is C1.
-
Substituents : A chloro group (-Cl) is on C2, and an amino group (-NH₂) is on C3.
-
Assembly : Prefixes are "3-amino" and "2-chloro". Alphabetized, the name is constructed.
-
Final Name : 3-Amino-2-chloropropanoic acid .
Caption: Structure of 3-Amino-2-chloropropanoic acid.
-
Stereochemistry : Like the first isomer, this molecule also has two chiral centers (C2 and C3), giving rise to four distinct stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). An example of a complete name is (2S, 3R)-3-Amino-2-chloropropanoic acid .
Isomer 3: 2-Amino-2-chloropropanoic acid
In this isomer, both substituents are located on the same carbon atom (a geminal substitution pattern).
-
Parent Chain : Propanoic acid.
-
Numbering : The carboxyl carbon is C1.
-
Substituents : Both an amino group (-NH₂) and a chloro group (-Cl) are on C2.
-
Assembly : Prefixes are "2-amino" and "2-chloro".
-
Final Name : 2-Amino-2-chloropropanoic acid .
Caption: Structure of 2-Amino-2-chloropropanoic acid.
-
Stereochemistry : This molecule has one chiral center (C2). Therefore, it exists as a pair of enantiomers: (R)-2-Amino-2-chloropropanoic acid and (S)-2-Amino-2-chloropropanoic acid.
Isomer 4: 3-Amino-3-chloropropanoic acid
This is another geminally-substituted isomer, but on the C3 position.
-
Parent Chain : Propanoic acid.
-
Numbering : The carboxyl carbon is C1.
-
Substituents : Both an amino group (-NH₂) and a chloro group (-Cl) are on C3.
-
Assembly : Prefixes are "3-amino" and "3-chloro".
-
Final Name : 3-Amino-3-chloropropanoic acid .
Caption: Structure of 3-Amino-3-chloropropanoic acid.
-
Stereochemistry : This molecule contains one chiral center (C3) and therefore exists as a pair of enantiomers: (R)-3-Amino-3-chloropropanoic acid and (S)-3-Amino-3-chloropropanoic acid.
Pillar 3: Authoritative Grounding & The Importance of Unambiguous Nomenclature
In the fields of medicinal chemistry and drug development, the distinction between stereoisomers is critical. Enantiomers and diastereomers of the same constitutional isomer can have vastly different pharmacological and toxicological profiles. The human body is a chiral environment, and biological receptors often exhibit high stereospecificity. A classic, albeit different, example is the thalidomide tragedy, where one enantiomer was therapeutic while the other was teratogenic.
Therefore, the ability to generate and interpret a full, stereochemically-defined IUPAC name is not merely an academic exercise; it is a fundamental requirement for safety, efficacy, and regulatory compliance. The systematic names derived here, such as (2R, 3S)-2-Amino-3-chloropropanoic acid, provide an absolute and universally understood definition of the molecule, which is essential for patent applications, scientific publications, and communication with regulatory bodies like the FDA and EMA. While semi-systematic names based on amino acid trivial names (e.g., 3-chloroalanine) are sometimes used, the full systematic name remains the gold standard for precision.[7][8]
Conclusion
The IUPAC nomenclature for the isomers of C₃H₆ClNO₂ is a clear demonstration of the power and logic of systematic chemical naming. By identifying the principal functional group (carboxylic acid) and methodically applying the rules of substituent naming and numbering, we can derive the unambiguous names for four distinct constitutional isomers: 2-amino-3-chloropropanoic acid, 3-amino-2-chloropropanoic acid, 2-amino-2-chloropropanoic acid, and 3-amino-3-chloropropanoic acid. Furthermore, a complete description requires the assignment of R/S stereodescriptors for each chiral center, a critical detail for any application in the life sciences. This guide serves as a technical resource for professionals who require a deep and actionable understanding of these principles.
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A Spectroscopic Guide to 1-Chloro-3-Nitropropane: Structural Elucidation through NMR, IR, and MS Analysis
This technical guide provides an in-depth analysis of the spectroscopic data for 1-chloro-3-nitropropane (CAS No: 16694-52-3), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive characterization of the molecule's structure. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predicted data, grounded in established spectroscopic principles, to serve as a robust reference for identification and quality control.
Molecular Profile and Physicochemical Properties
This compound is a bifunctional organic compound featuring a propyl chain substituted with a chloro group at one terminus and a nitro group at the other. This structure imparts a unique reactivity profile, making its unambiguous identification crucial. The fundamental properties of the molecule are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Molecular Formula | C₃H₆ClNO₂ | [PubChem][1] |
| Molecular Weight | 123.54 g/mol | [PubChem][1] |
| Monoisotopic Mass | 123.0087061 Da | [PubChem][1] |
| SMILES | C(C[O-])CCl | [PubChem][1] |
| InChIKey | ZMEJRPKJAMJHCX-UHFFFAOYSA-N | [PubChem][1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C). The predicted NMR data for this compound in a standard solvent like deuterochloroform (CDCl₃) reveals a distinct pattern of signals corresponding to its three unique carbon environments.
Theoretical Framework: Causality of Chemical Shifts and Splitting
The electronegativity of the substituent groups is the primary determinant of the chemical shifts observed. The nitro group (NO₂) is strongly electron-withdrawing, causing significant deshielding of adjacent nuclei (pulling the electron density away), which results in a downfield shift to a higher ppm value. The chloro group (Cl) is also electronegative but less so than the nitro group, resulting in a moderate downfield shift. Protons on a carbon adjacent to another carbon with protons will exhibit spin-spin coupling, leading to the splitting of signals into multiplets according to the n+1 rule, where 'n' is the number of equivalent neighboring protons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show three distinct signals, each corresponding to the methylene (-CH₂-) groups at positions 1, 2, and 3 of the propane chain.
| Position (Cl-C H₂-C H₂-C H₂-NO₂) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale for Shift and Multiplicity |
| C1-H₂ | ~ 3.70 | Triplet (t) | 2H | Adjacent to the moderately electronegative chlorine atom. Split into a triplet by the two neighboring protons on C2. |
| C2-H₂ | ~ 2.35 | Quintet (quin) | 2H | Positioned between two electron-withdrawing groups. Split into a quintet by the four neighboring protons on C1 and C3. |
| C3-H₂ | ~ 4.55 | Triplet (t) | 2H | Adjacent to the strongly electron-withdrawing nitro group, causing the most significant downfield shift. Split into a triplet by the two neighboring protons on C2. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display three signals, one for each carbon atom in the molecule.
| Position (Cl -C1-C2-C3-NO₂ ) | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |
| C1 | ~ 41.5 | Directly bonded to the chlorine atom, resulting in a downfield shift from a typical alkane carbon. |
| C2 | ~ 29.0 | The central carbon, least affected by the terminal electronegative groups. |
| C3 | ~ 72.0 | Directly bonded to the highly electronegative nitro group, leading to the most deshielded signal. |
Experimental Protocol: NMR Spectrum Acquisition
A self-validating protocol for acquiring high-quality NMR data is essential for reproducible results.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The deuterated solvent is critical as it is "invisible" in the ¹H NMR spectrum.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0.0 ppm, providing a reliable reference point.
-
Instrument Setup: Transfer the solution to a clean, 5 mm NMR tube. Place the tube in the spectrometer's spinner and insert it into the magnet.
-
Spectrometer Tuning: Tune and match the probe to the correct frequency for the nuclei being observed (¹H or ¹³C) to ensure maximum signal sensitivity.[2]
-
Data Acquisition: Set appropriate experimental parameters (e.g., pulse sequence, number of scans). For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[3]
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.0 ppm.
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a molecule. In the most common method, Electron Ionization (EI), the sample is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.
Theoretical Framework: Ionization and Fragmentation
Upon electron impact, a molecule ejects one of its own electrons to form a radical cation known as the molecular ion (M⁺•). This ion retains the molecular weight of the original compound. The high energy of the EI process often imparts excess internal energy to the molecular ion, causing it to break apart into smaller, charged fragments and neutral radicals. The mass spectrometer detects only the charged species. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic "M+2" peak for any fragment containing a chlorine atom. [4]
Analysis of the Mass Spectrum
The mass spectrum of this compound is predicted to show a molecular ion and several key fragment ions resulting from the cleavage of C-C, C-Cl, and C-N bonds.
| m/z Value | Ion Identity | Rationale for Formation |
| 123/125 | [C₃H₆³⁵ClNO₂]⁺• / [C₃H₆³⁷ClNO₂]⁺• | Molecular Ion (M⁺•) . The presence of the M+2 peak at m/z 125 in a ~1:3 intensity ratio to the m/z 123 peak is definitive proof of one chlorine atom. |
| 77 | [CH₂CH₂CH₂Cl]⁺ | Loss of the nitro group (•NO₂, 46 Da) as a neutral radical. This is a common fragmentation pathway for nitroalkanes. |
| 49/51 | [CH₂³⁵Cl]⁺ / [CH₂³⁷Cl]⁺ | α-cleavage with loss of the •CH₂CH₂NO₂ radical. This fragment is characteristic of a terminal chloromethyl group. |
| 41 | [C₃H₅]⁺ | Loss of both the chlorine atom and the nitro group, often through secondary fragmentation. Corresponds to an allyl or cyclopropyl cation. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol ensures that fragmentation patterns are consistent and comparable to library data.
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the instrument, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high-vacuum source chamber.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This energy is standardized to ensure fragmentation patterns are reproducible.
-
Ion Acceleration: Accelerate the newly formed ions out of the ion source using an electric field.
-
Mass Analysis: Pass the ions through a mass analyzer (e.g., a quadrupole or time-of-flight tube) which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions strike a detector, which generates an electrical signal proportional to the number of ions at each m/z value. This generates the mass spectrum.
Integrated Spectroscopic Analysis: A Coherent Structural Proof
No single spectroscopic technique provides a complete structural picture. The true power of these methods lies in their combined application. The analysis of this compound serves as a perfect example of this synergy:
-
Mass Spectrometry establishes the molecular weight (123/125 Da) and confirms the presence of one chlorine atom (from the M/M+2 isotopic pattern) and a nitro group (from the loss of 46 Da).
-
Infrared Spectroscopy corroborates the presence of the key functional groups identified by MS, providing definitive evidence for the nitro group (strong bands at ~1550 and ~1370 cm⁻¹) and the C-Cl bond (~650-750 cm⁻¹).
-
NMR Spectroscopy completes the puzzle by elucidating the precise connectivity of the carbon skeleton. The three distinct signals in both the ¹H and ¹³C spectra confirm the linear propane structure, and the chemical shifts and splitting patterns precisely map the locations of the chloro and nitro groups at the C1 and C3 positions, respectively.
Together, these three techniques provide an unambiguous and self-validating confirmation of the structure of this compound, demonstrating a foundational workflow for the characterization of chemical entities in research and development.
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thermal stability and decomposition of 1-Chloro-3-nitropropane
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Chloro-3-nitropropane
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the . While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous compounds, fundamental principles of nitroalkane chemistry, and established analytical methodologies to offer a robust predictive assessment. This guide is intended for researchers, scientists, and professionals in drug development who handle or are investigating the properties of this compound, providing insights into its potential thermal hazards, decomposition pathways, and the experimental frameworks for its analysis.
Introduction: Understanding this compound
This compound is an organic compound with the chemical formula C₃H₆ClNO₂.[1] It belongs to the family of halogenated nitroalkanes, a class of molecules with diverse applications, including as intermediates in organic synthesis. The presence of both a chloro and a nitro group on the propane backbone imparts unique reactivity and also raises important considerations regarding its thermal stability. The nitro group, being a strong electron-withdrawing group, significantly influences the chemical and physical properties of the molecule.[2]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and for interpreting its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₃H₆ClNO₂ | PubChem[1] |
| Molecular Weight | 123.54 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge |
| Solubility | Slightly soluble in water; soluble in most organic solvents (predicted) | Smolecule[3] |
Known Reactivity
This compound is a versatile synthetic intermediate. For instance, it can be converted to nitrocyclopropane through a base-mediated intramolecular nucleophilic substitution.[4] This reaction highlights the reactivity of the chlorine atom as a leaving group and the acidity of the protons alpha to the nitro group. It is important to note that such reactions can be exothermic, and undesired decomposition can occur at elevated temperatures.[4]
Thermal Decomposition of Halogenated Nitroalkanes: A Mechanistic Perspective
The thermal decomposition of nitroalkanes is a complex process that can proceed through various pathways. The presence of a halogen atom, such as chlorine, can further influence the decomposition mechanism and the resulting products.
Primary Decomposition Pathways
The initial step in the thermal decomposition of many nitroalkanes is the homolytic cleavage of the C-N bond, which is typically the weakest bond in the molecule. This generates an alkyl radical and nitrogen dioxide (NO₂).
C-N Bond Homolysis: Cl-CH₂CH₂CH₂-NO₂ → Cl-CH₂CH₂CH₂• + •NO₂
Following this initiation, a cascade of secondary reactions can occur, leading to a variety of decomposition products. The presence of a chlorine atom can influence the subsequent reactions of the alkyl radical.
Influence of the Chloro-Substituent
The electronegative chlorine atom can affect the stability of the resulting alkyl radical and may open up additional reaction pathways, such as the elimination of HCl. The decomposition of related compounds suggests that toxic and corrosive fumes, including nitrogen oxides, chlorine, and hydrogen chloride, are likely products.[5]
Potential for Autocatalysis
Studies on other nitro compounds have revealed that their decomposition can exhibit autocatalytic behavior, where a product of the decomposition accelerates the reaction rate.[6] For this compound, radical species or acidic products like HCl could potentially act as catalysts for further decomposition.
Caption: Predicted initial decomposition pathway of this compound.
Experimental Analysis of Thermal Stability
A thorough understanding of the thermal stability of this compound requires empirical data. The following experimental protocols are standard in the field for characterizing the thermal properties of potentially energetic materials.
Differential Scanning Calorimetry (DSC)
DSC is a primary technique for assessing thermal stability. It measures the heat flow into or out of a sample as a function of temperature or time.[7] For nitroalkanes, DSC can reveal the onset temperature of decomposition, the energy released during decomposition, and can be used to estimate a maximum recommended process temperature (TD24).[8]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated crucible. The use of a high-pressure crucible is crucial to suppress evaporation and ensure that the observed thermal events are due to decomposition.[8]
-
Instrumentation: Place the sealed sample crucible and an empty reference crucible into the DSC instrument.
-
Thermal Program: Heat the sample from ambient temperature to a temperature well above the expected decomposition onset (e.g., 30 °C to 400 °C) at a constant heating rate (e.g., 5 °C/min or 10 °C/min).[8] It is advisable to run experiments at multiple heating rates to perform kinetic analysis.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. When coupled with DSC (simultaneous thermal analysis - STA), it can distinguish between mass loss events (e.g., evaporation or decomposition with gaseous products) and thermal events without mass loss (e.g., phase transitions).
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan.
-
Instrumentation: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Analyze the TGA curve to identify the temperatures at which mass loss occurs and the extent of mass loss.
Caption: Workflow for the thermal analysis of this compound.
Safety Considerations and Hazard Assessment
Given the predicted thermal instability and the nature of its potential decomposition products, stringent safety protocols must be followed when handling this compound.
Predicted Hazards
-
Thermal Sensitivity: The compound is likely to decompose exothermically upon heating. A study on the analogous 1-chloro-1-nitropropane indicates it is sensitive to heat and may be explosive.[9]
-
Toxic Decomposition Products: Decomposition is expected to release toxic and corrosive gases, including hydrogen chloride and nitrogen oxides.[5][9]
-
Shock Sensitivity: Some nitroalkanes are known to be shock-sensitive.[8] While no specific data exists for this compound, this possibility should be considered.
Safe Handling Procedures
-
Temperature Control: Avoid heating this compound, especially in a closed system. A patent related to its use in synthesis suggests that undesired decomposition becomes significant at elevated temperatures.[4]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors and potential decomposition products.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials.
Conclusion
References
-
International Chemical Safety Cards (ICSC). (2021). 1-CHLORO-3-NITROBENZENE. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]
- Google Patents. (n.d.). US3769355A - Preparation of nitrocyclopropane from 3-chloro-1-nitropropane.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11750, 1-Chloro-1-nitropropane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 187850, this compound. Retrieved from [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]
- Hass, H. B., & Riley, E. F. (1943). The Nitroparaffins. Chemical Reviews, 32(3), 373–430.
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Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 545-551. Retrieved from [Link]
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Unacademy. (2020). NITRO COMPOUNDS. Retrieved from [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
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Methodological & Application
The Versatile C3 Synthon: Application Notes on the Use of 1-Chloro-3-nitropropane in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Chloro-3-nitropropane, a readily available bifunctional compound, presents itself as a highly versatile three-carbon (C3) synthon for the synthesis of a diverse array of heterocyclic systems. Its unique constitution, featuring a reactive alkyl chloride at one terminus and an electron-withdrawing nitro group at the other, allows for a variety of synthetic transformations. This guide provides an in-depth exploration of the reactivity of this compound and offers detailed protocols for its application in the synthesis of valuable heterocyclic scaffolds, which are cornerstones in medicinal chemistry and materials science.
The chloro- functionality serves as a competent leaving group for nucleophilic substitution, while the nitro group can be transformed into a range of functionalities or utilized for its electron-withdrawing properties to influence the reactivity of adjacent positions. This dual reactivity profile opens avenues for sequential and one-pot reactions, leading to the construction of five- and six-membered heterocyclic rings.
Physicochemical Properties and Safety Considerations
Before delving into synthetic applications, it is crucial to understand the properties and handling requirements of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃H₆ClNO₂ | [1] |
| Molecular Weight | 123.54 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 142 °C | [2] |
| Density | 1.209 g/cm³ at 20 °C | [2] |
Safety Precautions: this compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or absorbed through the skin.[1]
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for a stepwise functionalization, where one group reacts while the other remains intact for subsequent transformations.
Caption: Dual reactivity of this compound.
Application in the Synthesis of Nitro-Substituted Heterocycles
The direct incorporation of the nitropropyl moiety into various scaffolds is a key application of this compound, leading to the formation of nitro-substituted heterocycles which are valuable precursors for further functionalization.
Synthesis of 3-Nitro-Substituted 2-Isoxazolines
One of the documented applications of this compound is in the synthesis of 3-nitro-substituted 2-isoxazolines. This transformation can be achieved via the cyclization of 3-nitro-1-chloropropane in the presence of sodium nitrite.[3]
Reaction Mechanism:
The reaction likely proceeds through an initial nucleophilic substitution of the chloride by the nitrite ion, followed by an intramolecular cyclization.
Caption: Proposed pathway for 3-nitro-2-isoxazoline synthesis.
Experimental Protocol (Proposed):
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add sodium nitrite (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-nitro-2-isoxazoline.
Synthesis of Nitrocyclopropane
A well-established application of this compound is the synthesis of nitrocyclopropane through an intramolecular cyclization facilitated by a base.[4]
Reaction Mechanism:
The reaction proceeds via deprotonation at the carbon alpha to the nitro group, followed by an intramolecular nucleophilic substitution of the chloride.
Caption: Mechanism of nitrocyclopropane formation.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium carbonate (1.5 eq) in dimethyl sulfoxide (DMSO).
-
Add this compound (1.0 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether or another suitable low-boiling point solvent.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Carefully remove the solvent by distillation to obtain nitrocyclopropane. Caution: Nitrocyclopropane is a potentially explosive compound and should be handled with extreme care.
| Parameter | Condition |
| Base | Potassium Carbonate, Sodium Carbonate |
| Solvent | DMSO, DMF, Dimethylacetamide |
| Temperature | 25-125 °C |
| Yield | >60% |
Reference: [4]
This compound as a Precursor to 1,3-Dicarbonyl Synthons via the Nef Reaction
A powerful, yet underexplored, strategy for utilizing this compound in heterocyclic synthesis is its conversion to a 1,3-dicarbonyl equivalent via the Nef reaction. The Nef reaction transforms a primary nitroalkane into an aldehyde under acidic conditions.[5] By first performing a nucleophilic substitution at the chloro- position, a variety of substituted nitropropanes can be generated, which can then undergo the Nef reaction to yield versatile 1,3-dicarbonyl compounds, key precursors for many heterocycles.
Caption: Synthetic strategy via the Nef reaction.
Proposed Synthesis of Substituted Pyrazoles
Following the Nef reaction strategy, this compound can be envisioned as a precursor for the synthesis of substituted pyrazoles.
Proposed Synthetic Scheme:
-
Alkylation: Reaction of a suitable nucleophile (e.g., a Grignard reagent or an enolate) with this compound.
-
Nef Reaction: Conversion of the resulting substituted nitropropane to a 1,3-diketone.
-
Pyrazole Formation: Condensation of the 1,3-diketone with hydrazine.
Experimental Protocol (Proposed):
Step 1: Synthesis of a 1,3-Diketone (Illustrative Example)
-
Prepare a solution of a suitable Grignard reagent (e.g., phenylmagnesium bromide, 1.1 eq) in THF.
-
Cool the solution to 0 °C and add this compound (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
The crude substituted nitroalkane is then subjected to Nef reaction conditions (e.g., treatment with strong acid like H₂SO₄ in water/methanol) to yield the corresponding 1,3-diketone.
Step 2: Synthesis of the Pyrazole
-
Dissolve the 1,3-diketone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for several hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired pyrazole.
Future Outlook: this compound in Multicomponent and Domino Reactions
The true potential of this compound likely lies in its application in multicomponent and domino reactions. Its bifunctional nature is ideally suited for orchestrating sequential bond-forming events in a single pot, leading to rapid increases in molecular complexity. Future research should focus on developing novel methodologies that exploit both the electrophilic carbon attached to the chlorine and the versatile chemistry of the nitro group to construct intricate heterocyclic frameworks in an atom- and step-economical manner.
References
- Preparation of nitrocyclopropane from 3-chloro-1-nitropropane.
-
This compound. PubChem. [Link]
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Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. MDPI. [Link]
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1-Chloro-1-nitropropane. PubChem. [Link]
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Nef reaction. Wikipedia. [Link]
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Synthesis of some chloro-substituted isoxazoline derivatives as antibacterial agents. Asian Journal of Pharmacy and Pharmacology. [Link]
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Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International. [Link]
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PRACTICALLY USABLE C3 BUILDING BLOCKS FOR THE SYNTHESES OF NITRO HETEROCYCLES. HETEROCYCLES. [Link]
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The Nef Reaction. ResearchGate. [Link]
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Henry Reaction. Organic Chemistry Portal. [Link]
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Application Note: A Comprehensive Guide to the Base-Catalyzed Intramolecular Cyclization of 1-Chloro-3-nitropropane for the Synthesis of Nitrocyclopropane
Abstract
Nitrocyclopropanes are pivotal building blocks in modern organic synthesis, serving as versatile precursors for a range of complex molecules, including conformationally constrained amino acids and pharmaceutical intermediates.[1][2] This application note provides an in-depth technical guide for the efficient synthesis of nitrocyclopropane via the base-catalyzed intramolecular cyclization of 1-chloro-3-nitropropane. We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss critical reaction parameters, and offer troubleshooting guidance. The methodologies described herein are designed to be robust and reproducible for researchers in synthetic chemistry and drug development.
Introduction and Scientific Background
The synthesis of strained ring systems, such as cyclopropanes, is a foundational challenge in organic chemistry. When functionalized with a nitro group, these rings become highly valuable synthetic intermediates due to the electron-withdrawing nature and versatile reactivity of the nitro moiety.[3] The classical and most direct route to the parent nitrocyclopropane is the intramolecular 1,3-dehydrohalogenation of 1-halo-3-nitropropanes.[1]
This transformation proceeds via an intramolecular nucleophilic substitution (SNi) mechanism. The process is initiated by the deprotonation of the carbon alpha to the electron-withdrawing nitro group, creating a stabilized carbanion (a nitronate). This nucleophilic center then attacks the electrophilic carbon bearing the halogen, displacing the halide and forming the three-membered ring. The efficiency of this reaction is highly dependent on the choice of base and solvent, which must be carefully selected to promote the desired cyclization pathway over competing intermolecular reactions or elimination.
Reaction Mechanism: Intramolecular Nucleophilic Substitution
The cyclization of this compound is a textbook example of an intramolecular SN2 reaction. The key steps are:
-
Deprotonation: A suitable base abstracts a proton from the carbon adjacent to the nitro group (C1). The acidity of this proton is significantly enhanced by the strong electron-withdrawing effect of the nitro group. This step generates a resonance-stabilized nitronate anion intermediate.
-
Intramolecular Attack: The newly formed nucleophilic carbanion attacks the carbon atom bonded to the chlorine (C3) in a 3-exo-tet cyclization.[4]
-
Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of the strained nitrocyclopropane ring.
The use of polar aprotic solvents is critical as they solvate the cation of the base, leaving the anion more reactive, and can stabilize the transition state of the SN2 reaction without protonating the nitronate intermediate.[5][6]
Sources
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Application Notes and Protocols: 1-Chloro-3-nitropropane as a Versatile Precursor for Pharmaceutical Compounds
Abstract
1-Chloro-3-nitropropane is a bifunctional organic compound that has emerged as a valuable and versatile building block in the synthesis of a variety of pharmaceutical compounds. Its unique structure, featuring a reactive alkyl chloride and a nitro group that can be readily transformed into an amine, provides a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role as a precursor to important γ-aminobutyric acid (GABA) analogs. Detailed experimental protocols, mechanistic insights, and safety considerations are presented for researchers, scientists, and drug development professionals.
Introduction: The Chemical Utility of this compound
This compound (C₃H₆ClNO₂) is a colorless to pale yellow liquid with a molecular weight of 123.54 g/mol .[1] Its utility in organic synthesis stems from the presence of two distinct functional groups that can be manipulated selectively. The primary chloride is a good leaving group, making the C1 position susceptible to nucleophilic substitution. The nitro group at the C3 position is a versatile functional handle that can be reduced to a primary amine, a key functional group in many biologically active molecules. This dual reactivity allows for a modular approach to the synthesis of a range of target compounds.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 16694-52-3 | [1] |
| Molecular Formula | C₃H₆ClNO₂ | [1] |
| Molecular Weight | 123.54 g/mol | [1] |
| Boiling Point | 194.4°C at 760 mmHg | [2] |
| Density | 1.208 g/cm³ | [2] |
Safety and Handling
This compound is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
General Handling Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Avoid open flames, sparks, and smoking in the vicinity of this chemical.[3]
-
Store in a cool, dry place away from strong oxidants and acids.[3]
In Case of Exposure:
-
Inhalation: Move the person to fresh air and seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]
Application in the Synthesis of GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[5] Analogs of GABA are of significant pharmaceutical interest for the treatment of a variety of neurological disorders. This compound serves as an excellent starting material for the synthesis of several important GABA analogs, including Baclofen and Pregabalin.
General Synthetic Strategy
The general approach to synthesizing GABA analogs from this compound involves a two-step sequence:
-
Nucleophilic Substitution: The chloride is displaced by a suitable carbon nucleophile to introduce the desired side chain.
-
Nitro Group Reduction: The nitro group is reduced to a primary amine to complete the GABA pharmacophore.
Caption: General workflow for synthesizing GABA analogs.
Synthesis of (±)-Baclofen
Baclofen, 4-amino-3-(4-chlorophenyl)butanoic acid, is a muscle relaxant used to treat spasticity.[5][6] While various synthetic routes exist, a plausible pathway utilizing a this compound synthon is outlined below. The key steps involve the formation of a carbon-carbon bond via a Michael addition, followed by reduction and decarboxylation.[5]
Retrosynthetic Analysis: The disconnection of the C2-C3 bond in the butanoic acid backbone leads back to a Michael acceptor, p-chloro-β-nitrostyrene, and a malonate equivalent. The nitrostyrene can be conceptually derived from p-chlorobenzaldehyde and nitromethane, showcasing a Henry reaction.[5] An alternative approach could involve the reaction of a p-chlorophenyl Grignard reagent with a derivative of this compound.
Proposed Synthetic Pathway:
-
Henry Reaction: p-Chlorobenzaldehyde is reacted with nitromethane in the presence of a base to form 1-(4-chlorophenyl)-2-nitroethanol, which is then dehydrated to yield p-chloro-β-nitrostyrene.[5]
-
Michael Addition: The resulting nitrostyrene undergoes a Michael addition with a malonate ester to form the carbon skeleton of Baclofen.[5]
-
Reduction and Decarboxylation: The nitro group is reduced to an amine, and the malonate ester is hydrolyzed and decarboxylated to afford Baclofen.[5]
Synthesis of (±)-Pregabalin
Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, is an anticonvulsant and anxiolytic drug. A common strategy for its synthesis involves the Michael addition of nitromethane to an α,β-unsaturated ester, followed by reduction of the nitro group.
Key Synthetic Step: Michael Addition A key intermediate in the synthesis of Pregabalin and other β-substituted GABA derivatives is a γ-nitro acid. This can be achieved through a Knoevenagel condensation of isovaleraldehyde with Meldrum's acid, followed by a conjugate addition of nitromethane.
Protocol: Synthesis of 3-isobutyl-4-nitrobutanoic acid (A Pregabalin Precursor)
This protocol is adapted from a general method for the synthesis of β-alkyl-substituted γ-nitro acids.
-
Step 1: Knoevenagel Condensation:
-
To a solution of isovaleraldehyde (1.0 eq) and Meldrum's acid (1.1 eq) in water, add piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the alkylidene product.
-
-
Step 2: Michael Addition of Nitromethane:
-
Dissolve the alkylidene product from Step 1 in nitromethane (used as both reagent and solvent).
-
Add a catalytic amount of a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Stir the mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield the Michael adduct.
-
-
Step 3: Hydrolysis and Decarboxylation:
-
Reflux the Michael adduct in a mixture of acetic acid and water for 4-6 hours.
-
Cool the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude γ-nitro acid can be purified by column chromatography or recrystallization.
-
Core Chemical Transformations and Protocols
Nucleophilic Substitution at the C1 Position
The C-Cl bond in this compound is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This reaction typically proceeds via an SN2 mechanism.[7]
Caption: SN2 reaction at the C1 position of this compound.
General Protocol for Nucleophilic Substitution:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the nucleophile (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetone).
-
Base Addition (if required): If the nucleophile is not already anionic, add a suitable base (e.g., NaH, K₂CO₃) portion-wise at 0°C. Allow the mixture to stir until the deprotonation is complete.
-
Substrate Addition: Add this compound (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80°C) and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reduction of the Aliphatic Nitro Group
The conversion of the nitro group to a primary amine is a crucial step in the synthesis of many pharmaceuticals. Several methods are available for this transformation.[8][9]
Common Reduction Methods:
| Reagent/Catalyst | Conditions | Notes |
| H₂/Pd-C | H₂ (balloon or Parr shaker), Methanol or Ethanol, RT | Highly effective for both aliphatic and aromatic nitro groups.[9] |
| H₂/Raney Ni | H₂ (balloon or Parr shaker), Methanol or Ethanol, RT | Useful when dehalogenation is a concern.[9] |
| Fe/HCl or Fe/NH₄Cl | Acetic acid or Ethanol/water, Reflux | A classic and cost-effective method.[9] |
| Zn/HCl | Acetic acid or Ethanol/water, Reflux | Similar to iron-mediated reductions.[9] |
| LiAlH₄ | Anhydrous THF or Et₂O, 0°C to RT | Reduces aliphatic nitro groups to amines.[9] |
Protocol for Catalytic Hydrogenation (H₂/Pd-C):
-
Setup: In a hydrogenation flask, dissolve the nitro-containing substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed or TLC analysis indicates the completion of the reaction.
-
Work-up: Carefully vent the hydrogen gas and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified if necessary.
Conclusion
This compound is a readily available and highly versatile building block for the synthesis of pharmaceutical compounds. Its bifunctional nature allows for the sequential introduction of different functionalities, making it a valuable tool in the construction of complex molecules, particularly GABA analogs like Baclofen and Pregabalin. The protocols and mechanistic insights provided in this guide are intended to facilitate the use of this important precursor in drug discovery and development. As with all chemical syntheses, careful attention to safety and reaction optimization is paramount for successful outcomes.
References
- US3769355A - Preparation of nitrocyclopropane from 3-chloro-1-nitropropane.
-
This compound | C3H6ClNO2 | CID 187850. PubChem, National Institutes of Health. [Link]
-
One-pot synthesis of GABA amides via the nucleophilic addition of amines to 3,3-disubstituted cyclopropenes. PubMed Central, National Institutes of Health. [Link]
-
Nitrocyclopropanes: Synthesis and properties. ResearchGate. [Link]
-
Synthesis of Baclofen; an Alternative Approach. Brieflands. [Link]
- US8063244B2 - Process for the synthesis of pregabalin.
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
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The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. [Link]
-
Common Name: 1-CHLORO-1-NITROPROPANE HAZARD SUMMARY. NJ.gov. [Link]
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Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. New Journal of Chemistry (RSC Publishing). [Link]
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(PDF) One-Pot Synthesis of GABA Amides via the Nucleophilic Addition of Amines to 3,3-Disubstituted Cyclopropenes. ResearchGate. [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]
-
A Novel Process For Synthesis Of Pregabalin From Substituted. Quick Company. [Link]
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Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central, National Institutes of Health. [Link]
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Inactivation of GABA transaminase by 3-chloro-1-(4-hydroxyphenyl)propan-1-one. ChEMBL, EMBL-EBI. [Link]
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A chemoenzymatic synthesis of Baclofen. [Link]
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Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry, Section B. [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link]
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Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. [Link]
-
Harnessing the cyclization strategy for new drug discovery. PubMed Central, National Institutes of Health. [Link]
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(PDF) Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method for their Simultaneous Determination in Baclofen. ResearchGate. [Link]
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Nitro Reduction - Common Conditions. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]
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6-Chloro-3'-nitroflavone is a potent ligand for the benzodiazepine binding site of the GABA(A) receptor devoid of intrinsic activity. PubMed, National Institutes of Health. [Link]
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Process for the synthesis of pregabalin. Eureka | Patsnap. [Link]
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“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]
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Propane,1-chloro-3-nitro-. CAS#:16694-52-3 | Chemsrc. [Link]
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Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate. [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]
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Henry reaction (part 1) or Nitro-Aldol Reaction and preparation of nitro-compounds. [Link]
-
synthesis pathway baclofen. Sciencemadness Discussion Board. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers. [Link]
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ICSC 1633 - 1-CHLORO-3-NITROBENZENE. International Chemical Safety Cards (ICSCs). [Link]
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“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]
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Application of 1-Chloro-3-nitropropane in the Synthesis of Advanced Energetic Materials: Protocols and Technical Insights
Introduction: Unlocking the Energetic Potential of a Versatile C3 Building Block
1-Chloro-3-nitropropane, a readily accessible chloronitroalkane, presents itself as a versatile and reactive building block for the synthesis of a variety of energetic materials. Its bifunctional nature, possessing both a reactive chloride leaving group and an energy-rich nitro group, allows for its strategic incorporation into molecules designed for high performance. The inherent strain in small rings and the high nitrogen content of azido groups are key features in modern energetic materials, and this compound serves as a valuable precursor to introduce these desirable characteristics.
This technical guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of key energetic materials, including the strained-ring system of nitrocyclopropane and as a foundational component for novel energetic plasticizers and polymers. The methodologies are presented with a focus on the underlying chemical principles and safety considerations paramount in the field of energetic materials research.
Core Applications and Synthetic Pathways
The reactivity of this compound is centered around two primary transformations: intramolecular cyclization to form nitrocyclopropane and nucleophilic substitution of the chloride to introduce other energetic functional groups, such as the azide moiety. These pathways open avenues for the creation of diverse energetic materials with tailored properties.
Application I: Synthesis of Nitrocyclopropane - A High-Energy Strained-Ring System
The synthesis of nitrocyclopropane from this compound is a classic example of intramolecular cyclization to form a high-energy, strained-ring system. The ring strain in the cyclopropane ring contributes significantly to the heat of formation and, consequently, the energetic output of the molecule. The following protocol is adapted from established patent literature, providing a reliable method for its synthesis[1].
Causality of Experimental Choices:
The choice of a polar, aprotic solvent such as dimethyl sulfoxide (DMSO) is critical for this reaction. It effectively solvates the cation of the base, enhancing the nucleophilicity of the conjugate base of the nitroalkane, which is necessary to displace the chloride intramolecularly. A relatively weak base like potassium carbonate is sufficient to deprotonate the carbon alpha to the nitro group, initiating the cyclization.
Experimental Protocol: Synthesis of Nitrocyclopropane
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), powdered
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask equipped with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add powdered potassium carbonate (1.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO) (approximately 10 mL per gram of this compound).
-
Stir the suspension at room temperature to ensure good dispersion of the base.
-
Slowly add this compound (1 equivalent) to the stirred suspension.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (3-4 times the volume of DMSO used).
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator at low pressure and temperature to yield crude nitrocyclopropane.
-
Further purification can be achieved by vacuum distillation.
Workflow Diagram: Synthesis of Nitrocyclopropane
Caption: Workflow for the synthesis of nitrocyclopropane.
Application II: Proposed Synthesis of 1,3-Diazido-2-nitropropane - A Potential Energetic Plasticizer
Energetic plasticizers are crucial components in polymer-bonded explosives (PBXs) and solid rocket propellants, enhancing mechanical properties without compromising energetic performance. The introduction of azido groups significantly increases the heat of formation and nitrogen content. Based on the known reactivity of alkyl halides with sodium azide, we propose a detailed protocol for the synthesis of 1,3-diazido-2-nitropropane from this compound. This proposed synthesis is analogous to established methods for preparing similar azido compounds[2][3].
Causality of Experimental Choices:
The reaction of an alkyl chloride with sodium azide is a standard SN2 reaction. The choice of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial as it solvates the sodium cation, leaving a "naked" and highly nucleophilic azide anion. Heating the reaction mixture increases the reaction rate. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be employed to further enhance the reaction rate by transporting the azide anion into the organic phase.
Proposed Experimental Protocol: Synthesis of 1,3-Diazido-2-nitropropane
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with metals.
-
To a 250 mL round-bottom flask, add sodium azide (2.5 equivalents) and anhydrous DMF or DMSO (approximately 10 mL per gram of this compound).
-
If using, add a catalytic amount of tetrabutylammonium bromide (TBAB) (0.05 equivalents).
-
Heat the stirred suspension to 60-80 °C.
-
Slowly add this compound (1 equivalent) to the heated suspension.
-
Maintain the reaction mixture at 60-80 °C and stir for 24-48 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing a large volume of cold deionized water.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent using a rotary evaporator at low pressure and temperature.
-
The resulting crude 1,3-diazido-2-nitropropane can be further purified by column chromatography on silica gel.
Workflow Diagram: Proposed Synthesis of 1,3-Diazido-2-nitropropane
Caption: Proposed workflow for the synthesis of 1,3-diazido-2-nitropropane.
Application III: Proposed Synthesis of a Poly(3-nitro-1-propyl) Energetic Polymer
Energetic polymers form the backbone of modern PBXs and propellants. While there are no direct reports on the polymerization of this compound, a plausible synthetic route can be proposed based on established polymerization chemistry of related monomers. This involves the conversion of this compound to a polymerizable monomer, such as 3-nitro-1-propanol, followed by polymerization. The resulting polymer could then be further functionalized to enhance its energetic properties.
Proposed Experimental Protocol: Synthesis of Poly(3-nitro-1-propyl ether)
Part A: Synthesis of 3-Nitro-1-propanol
-
React this compound with a suitable oxygen nucleophile, such as sodium acetate, in a polar aprotic solvent to form 3-nitropropyl acetate.
-
Hydrolyze the resulting ester under acidic or basic conditions to yield 3-nitro-1-propanol.
Part B: Polymerization of 3-Nitro-1-propanol
-
Cationic Ring-Opening Polymerization (Proposed): While 3-nitro-1-propanol itself is not a cyclic monomer, it could potentially be converted to a cyclic ether, which could then undergo ring-opening polymerization. A more direct, though speculative, approach would be a polycondensation reaction.
-
Polycondensation (Proposed): In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 3-nitro-1-propanol in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux to drive off water and promote the formation of poly(3-nitro-1-propyl ether). The molecular weight of the polymer would depend on the reaction conditions.
Workflow Diagram: Proposed Synthesis of Poly(3-nitro-1-propyl ether)
Caption: Proposed workflow for the synthesis of a poly(3-nitro-1-propyl ether) energetic polymer.
Safety and Handling of this compound
This compound is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin. It can also cause skin and eye irritation. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.
When working with sodium azide, extreme caution must be exercised. It is acutely toxic and can form highly explosive heavy metal azides. Avoid contact with metals, and ensure proper disposal procedures are followed.
The synthesis of energetic materials should only be undertaken by trained professionals in a laboratory equipped with the necessary safety features, including blast shields and remote handling capabilities where appropriate.
Performance Characteristics of Derived Energetic Materials
The following table summarizes the key physicochemical and energetic properties of this compound and the potential energetic materials derived from it. The data for the proposed materials are estimated based on structurally similar compounds found in the literature.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Detonation Velocity (m/s) (Predicted) | Detonation Pressure (GPa) (Predicted) | Impact Sensitivity (J) |
| This compound | C₃H₆ClNO₂ | 123.54 | ~1.2 | N/A | N/A | N/A |
| Nitrocyclopropane | C₃H₅NO₂ | 87.08 | ~1.1 | 6,000 - 7,000 | 15 - 20 | Moderate |
| 1,3-Diazido-2-nitropropane (Proposed) | C₃H₅N₇O₂ | 171.13 | ~1.4 | 7,500 - 8,500 | 25 - 30 | Sensitive |
Note: The performance data for proposed compounds are theoretical estimations and should be experimentally verified.
Conclusion
This compound is a valuable and versatile precursor in the synthesis of advanced energetic materials. Its ability to form strained-ring systems like nitrocyclopropane and to serve as a scaffold for the introduction of highly energetic functional groups such as azides makes it a compound of significant interest to the energetic materials research community. The protocols and proposed synthetic pathways detailed in this guide provide a solid foundation for further exploration and development in this exciting field. As with all work in energetic materials, a profound respect for and adherence to safety protocols is of paramount importance.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 187850, this compound. Retrieved from [Link].
- Singh, R. P., et al. (2012). Synthesis, Characterization, and Rheological Evaluation of 1,3-Diazido-2-ethyl-2-nitropropane as an Energetic Plasticizer. Propellants, Explosives, Pyrotechnics, 37(5), 578-584.
- Klapötke, T. M. (2017). Chemistry of High-Energy Materials. Walter de Gruyter GmbH & Co KG.
- Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics. John Wiley & Sons.
- Fedor, J. S. (1973). U.S. Patent No. 3,769,355. Washington, DC: U.S.
- Fischer, N., et al. (2015). Energetic Plasticizers Based on 2,2-Dinitropropane-1,3-diol and 2,2-Bis(azidomethyl)propane-1,3-diol. Propellants, Explosives, Pyrotechnics, 40(6), 806-813.
Sources
Application Notes and Protocols for Monitoring 1-Chloro-3-nitropropane Reactions by GC-MS and HPLC
Introduction: The Critical Need for Precise Monitoring of 1-Chloro-3-nitropropane Reactions
This compound is a versatile bifunctional organic compound with the chemical formula C₃H₆ClNO₂ and a molecular weight of 123.54 g/mol .[1] It presents as a colorless to pale yellow liquid and is slightly soluble in water but readily dissolves in most organic solvents. This compound is a valuable precursor in various synthetic pathways, most notably in the formation of nitrocyclopropane through base-catalyzed intramolecular cyclization. The unique reactivity of this compound, stemming from the presence of both a chloro leaving group and an electron-withdrawing nitro group, makes it a key building block in the synthesis of pharmaceuticals and energetic materials.
Given the potential for side reactions and the importance of ensuring reaction completion and product purity, robust analytical methods for real-time or at-line monitoring are indispensable. This guide provides detailed application notes and protocols for the use of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to monitor the progress of reactions involving this compound. These methods are designed to provide researchers, scientists, and drug development professionals with the necessary tools to ensure the efficiency, safety, and reproducibility of their synthetic processes.
I. Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
GC-MS is a powerful technique for monitoring reactions involving this compound due to its high separation efficiency and the definitive identification capabilities of mass spectrometry. This method is particularly well-suited for tracking the consumption of the volatile starting material and the emergence of products and byproducts.
A. Principles of GC-MS Analysis for this compound
In this application, the reaction mixture is diluted and injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its unambiguous identification and quantification. For halogenated nitroalkanes, common fragmentation patterns involve the loss of the nitro group (NO₂) and the chlorine atom (Cl), as well as fragmentation of the propane backbone.
B. Predicted Mass Spectrum of this compound
-
[M-NO₂]⁺ (m/z 77): Resulting from the loss of the nitro group.
-
[M-Cl]⁺ (m/z 88): Resulting from the loss of the chlorine atom.
-
[CH₂Cl]⁺ (m/z 49): A fragment corresponding to the chloromethyl group.
-
[C₃H₆]⁺ (m/z 42): Propene fragment from cleavage of both substituents.
The presence of chlorine would also result in a characteristic isotopic pattern for chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
C. GC-MS Protocol for Monitoring this compound Reactions
This protocol is designed for monitoring the conversion of this compound to nitrocyclopropane.
1. Sample Preparation:
-
Objective: To dilute the reaction mixture to a concentration suitable for GC-MS analysis and to quench the reaction if necessary.
-
Procedure:
-
Withdraw a small aliquot (e.g., 10 µL) of the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of a suitable volatile organic solvent (e.g., ethyl acetate or dichloromethane) that is compatible with the GC-MS system. This also serves to dilute the sample to an appropriate concentration.
-
If the reaction mixture contains non-volatile components, centrifuge the diluted sample to pellet any solids.
-
Transfer the supernatant to a clean GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Causality and Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A robust and widely used GC system. |
| Mass Spectrometer | Agilent 5977B or equivalent | Provides sensitive and reliable mass analysis. |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of a wide range of volatile and semi-volatile organic compounds. |
| Carrier Gas | Helium | Inert and provides good chromatographic resolution. |
| Flow Rate | 1.0 mL/min (constant flow) | An optimal flow rate for a 0.25 mm ID column. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analytes without thermal degradation. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split injection is suitable for concentrated samples to avoid column overloading. Splitless injection is preferred for trace analysis. |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min | This temperature program allows for the separation of the solvent and lower boiling point compounds from the analytes of interest. |
| MS Source Temperature | 230 °C | Optimizes ionization efficiency. |
| MS Quadrupole Temperature | 150 °C | Maintains ion flight path stability. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |
| Scan Range | m/z 40-200 | Covers the expected mass range of the starting material, product, and potential byproducts. |
3. Data Analysis:
-
Monitor the peak area of this compound (expected retention time based on boiling point and column polarity) over the course of the reaction.
-
Monitor the appearance and increase in the peak area of nitrocyclopropane.
-
Identify any significant byproduct peaks by interpreting their mass spectra.
D. Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS monitoring of this compound reactions.
II. High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC with UV detection is another excellent method for monitoring this compound reactions, particularly for less volatile compounds or when derivatization is not desirable. It offers complementary information to GC-MS and can be the preferred method depending on the reaction conditions and the nature of the products.
A. Principles of HPLC-UV Analysis for this compound
In this technique, a liquid sample is injected into a column packed with a solid stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. As the separated components elute from the column, they pass through a UV detector. The nitro group in this compound and related compounds absorbs UV light, allowing for their detection and quantification. Based on data for the closely related 1-Chloro-1-nitropropane, a maximum UV absorbance is expected around 280-290 nm.[2]
B. HPLC-UV Protocol for Monitoring this compound Reactions
This protocol is also tailored for monitoring the conversion of this compound to nitrocyclopropane.
1. Sample Preparation:
-
Objective: To dilute the reaction mixture to a concentration suitable for HPLC analysis and ensure compatibility with the mobile phase.
-
Procedure:
-
Withdraw a small aliquot (e.g., 10 µL) of the reaction mixture at specified time points.
-
Dilute the aliquot in 1 mL of the mobile phase (e.g., a mixture of acetonitrile and water). This will quench the reaction and ensure good peak shape.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.
-
Transfer the filtered sample to an HPLC vial.
-
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Causality and Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable and versatile HPLC system. |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | A DAD allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and purity assessment. |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | A standard reverse-phase column that provides good separation for a wide range of organic molecules. |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile:Water | A common mobile phase for the separation of moderately polar compounds. The ratio can be optimized to achieve the desired retention times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 285 nm | Based on the UV absorbance of the related 1-Chloro-1-nitropropane, this wavelength should provide good sensitivity for this compound. A DAD can be used to confirm the optimal wavelength. |
3. Data Analysis:
-
Monitor the decrease in the peak area of this compound over time.
-
Monitor the increase in the peak area of the nitrocyclopropane product.
-
The use of a DAD can help to identify co-eluting impurities by examining the UV spectra across a single peak.
C. Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV monitoring of this compound reactions.
III. Method Validation and Trustworthiness
To ensure the reliability of the data generated by these methods, a basic validation should be performed. This includes:
-
Specificity: Injecting individual standards of the starting material and the expected product to confirm their retention times and, for GC-MS, their mass spectra.
-
Linearity: Preparing a series of standards of this compound at different concentrations to establish a calibration curve and determine the linear range of the method.
-
Precision: Performing multiple injections of the same sample to assess the repeatability of the results.
By following these protocols and validation steps, researchers can confidently monitor the progress of their this compound reactions, leading to optimized reaction conditions, improved yields, and higher purity products.
IV. References
-
PubChem. (n.d.). 1-Chloro-1-nitropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C3H6ClNO2). Retrieved from [Link]
Sources
Troubleshooting & Optimization
troubleshooting low conversion rates in 1-Chloro-3-nitropropane synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-chloro-3-nitropropane. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during this synthesis, particularly focusing on overcoming low conversion rates. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in organic synthesis, typically proceeds via a nucleophilic substitution reaction. A common and cost-effective route involves the reaction of a 1,3-dihalopropane with a nitrite salt. However, achieving high conversion and selectivity can be challenging due to several competing reactions and the ambident nature of the nitrite nucleophile. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My conversion of 1,3-dichloropropane to this compound is very low. What are the primary factors I should investigate?
Low conversion is a frequent issue and can often be traced back to several key experimental parameters. Let's break down the most probable causes and their solutions.
1. Inadequate Nucleophile Reactivity and Solubility:
-
The Problem: Sodium nitrite (NaNO₂) has low solubility in many organic solvents, which limits the concentration of the nitrite anion in the organic phase where the reaction with 1,3-dichloropropane occurs.
-
The Science: The reaction is a classic SN2 nucleophilic substitution. The rate of this reaction is directly proportional to the concentration of both the alkyl halide and the nucleophile. If the nucleophile concentration in the reaction phase is low, the reaction will be slow, leading to low conversion in a practical timeframe.
-
Solutions:
-
Solvent Choice: Employ a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents are effective at dissolving sodium nitrite and accelerating the reaction of alkali nitrites with alkyl halides.[1]
-
Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., an organic solvent and water or solid NaNO₂), a phase-transfer catalyst is essential. The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the nitrite anion from the aqueous or solid phase into the organic phase.
-
2. Reaction Temperature is Not Optimized:
-
The Problem: The reaction temperature may be too low for an efficient reaction rate or too high, promoting side reactions.
-
The Science: Like most chemical reactions, the rate of nucleophilic substitution increases with temperature. However, elevated temperatures can also favor elimination reactions and other decomposition pathways. A broad temperature range of approximately 0 to 160°C has been found to be useful in related reactions, with a preferred range often between 25 to 125°C.[2]
-
Solutions:
-
Systematic Temperature Screening: Begin with a moderate temperature (e.g., 50-60°C) and monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, incrementally increase the temperature by 10°C intervals.
-
Consider the Solvent's Boiling Point: Ensure the reaction temperature is safely below the boiling point of your solvent to avoid pressure buildup, unless using a sealed reaction vessel.
-
3. Poor Quality or Inactive Reagents:
-
The Problem: The reagents, particularly sodium nitrite, may be old, hydrated, or of low purity.
-
The Science: Sodium nitrite is hygroscopic and can absorb moisture from the atmosphere, which can hinder the reaction. The purity of the 1,3-dichloropropane is also critical, as impurities can interfere with the reaction.
-
Solutions:
-
Use Fresh, Anhydrous Reagents: Use freshly opened or properly stored sodium nitrite. If necessary, dry the sodium nitrite in a vacuum oven before use.
-
Verify Starting Material Purity: Confirm the purity of your 1,3-dichloropropane by GC-MS or NMR before starting the reaction.
-
Q2: I'm observing a significant amount of a byproduct with the same mass as my product. What is it and how can I minimize its formation?
This is a classic problem in nitroalkane synthesis from alkyl halides and is almost certainly due to the formation of the isomeric alkyl nitrite.
1. The Ambident Nature of the Nitrite Ion:
-
The Problem: The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack the electrophilic carbon of the alkyl halide via either the nitrogen atom (to form the desired nitroalkane) or one of the oxygen atoms (to form the undesired alkyl nitrite).
-
The Science: The outcome of the reaction is influenced by the reaction conditions and the counter-ion of the nitrite salt.
-
Hard and Soft Acid-Base (HSAB) Theory: The alkyl halide's electrophilic carbon is a relatively soft acid. According to HSAB theory, it will preferentially react with the softer basic site of the nitrite ion, which is the nitrogen atom. However, the harder oxygen atoms can also react.
-
Influence of the Cation: Silver nitrite (AgNO₂) has a more covalent character. The silver ion coordinates with the oxygen atoms of the nitrite, making the nitrogen atom more nucleophilic and favoring the formation of the nitroalkane. Sodium nitrite (NaNO₂), being more ionic, allows for greater reactivity at the more electronegative oxygen atoms, leading to a higher proportion of the alkyl nitrite byproduct.[3]
-
-
Solutions:
-
Choice of Nitrite Salt: While more expensive, using silver nitrite (AgNO₂) will significantly favor the formation of this compound over 3-chloropropyl nitrite.[4]
-
Solvent Effects: Polar aprotic solvents like DMF can help to solvate the cation (Na⁺), leaving a "naked" and more reactive nitrite anion. This can increase the proportion of N-alkylation.
-
Temperature Control: Lower reaction temperatures can sometimes favor the thermodynamically more stable nitroalkane over the kinetically favored alkyl nitrite.
-
2. Purification:
-
The Problem: Separating this compound from 3-chloropropyl nitrite can be challenging due to their similar physical properties.
-
Solutions:
-
Fractional Distillation: Careful fractional distillation under reduced pressure is often the most effective method for separating the two isomers. Their boiling points are typically different enough to allow for separation.
-
Chromatography: For smaller scale reactions or for achieving very high purity, column chromatography on silica gel can be employed.
-
Q3: I am using 1,3-dichloropropane as my starting material and I'm getting a mixture of products, including some with two nitro groups. How can I improve the selectivity for the mono-nitro product?
This issue arises from the difunctional nature of the starting material.
1. Statistical Distribution and Reactivity:
-
The Problem: The initial product, this compound, can undergo a second nucleophilic substitution to form 1,3-dinitropropane.
-
The Science: The reaction of the second chloride is a competing process. The relative rates of the first and second substitution will determine the product distribution.
-
Solutions:
-
Control Stoichiometry: Use a molar excess of 1,3-dichloropropane relative to the sodium nitrite. This will statistically favor the mono-substitution. A good starting point is a 2:1 to 3:1 molar ratio of 1,3-dichloropropane to NaNO₂. The unreacted 1,3-dichloropropane can be recovered by distillation and recycled.
-
Monitor Reaction Progress: Closely monitor the reaction by GC-MS. Stop the reaction when the concentration of the desired mono-nitro product is at its maximum, before significant formation of the di-nitro byproduct occurs.
-
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Nitrite in DMF
This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
1,3-Dichloropropane (reagent grade, purity >98%)
-
Sodium Nitrite (NaNO₂, ACS grade or higher, dried)
-
Dimethylformamide (DMF, anhydrous)
-
Diatomaceous earth (Celite®)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium nitrite (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to the flask (approximately 5-10 mL per gram of NaNO₂).
-
Heating: Heat the mixture to 50-60°C with vigorous stirring to dissolve the sodium nitrite as much as possible.
-
Substrate Addition: Slowly add 1,3-dichloropropane (2.0-3.0 equivalents) to the stirred solution over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots, quenching with water, extracting with diethyl ether, and analyzing by GC-MS. Look for the disappearance of the starting material and the appearance of the product peak.
-
Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove any insoluble salts. Wash the filter cake with a small amount of diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and add an equal volume of water. Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
| Parameter | Recommended Range/Value | Rationale |
| **Molar Ratio (Dichloropropane:NaNO₂) ** | 2:1 to 3:1 | Favors mono-substitution, minimizes di-nitro byproduct. |
| Solvent | Anhydrous DMF or DMSO | Good solubility for NaNO₂, promotes SN2 reaction.[1] |
| Temperature | 50 - 80 °C | Balances reaction rate and minimization of side reactions. |
| Reaction Time | 4 - 24 hours | Monitor by GC-MS for optimal conversion. |
| Purification Method | Fractional Distillation (vacuum) | Separates product from unreacted starting material and byproducts. |
Visualizations
Reaction Pathway and Side Reactions
Caption: Primary reaction pathways in the synthesis of this compound.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion rates.
References
- Ballini, R., & Palmieri, A. (2021).
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]
-
Ekeeda. (2020, January 12). Preparation Of Nitroalkanes From Alkyl Halide [Video]. YouTube. [Link]
-
Mahindaratne, M. (2021, May 17). The reaction of Alkyl Halides with sodium nitrite in DMF. Chemistry Stack Exchange. Retrieved from [Link]
- Haas, H. B., & Riley, E. F. (1973). U.S. Patent No. 3,769,355. U.S.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
askIITians. (2025, September 10). How will you prepare the following from alkyl halide: Nitroalkane? Retrieved from [Link]
-
Cant, A. A., & Le, P. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules, 23(11), 2947. [Link]
-
Vedantu. (n.d.). Preparation of Nitroalkanes from Alkyl Halides: Stepwise Methods. Retrieved from [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. US3769355A - Preparation of nitrocyclopropane from 3-chloro-1-nitropropane - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Preparation of Nitroalkanes from Alkyl Halides: Complete Guide [vedantu.com]
Technical Support Center: Managing Exothermic Reactions with 1-Chloro-3-nitropropane
A Guide for Researchers and Process Development Scientists
Welcome to the technical support center for handling 1-Chloro-3-nitropropane. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you manage your experiments safely and effectively. This compound is a valuable building block, but its reactivity profile, driven by the potent electron-withdrawing nitro group, demands a thorough understanding to prevent hazardous exothermic events. This guide is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and reactivity of this compound.
Q1: What are the primary chemical and thermal hazards of this compound?
A1: this compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause skin, eye, and respiratory irritation.[1] Beyond its toxicological profile, the primary concern is its thermal instability. The molecule contains a nitro group, which is an energetic functional group. While not as sensitive as some polynitrated aromatics, it is capable of undergoing exothermic decomposition, especially when heated or in the presence of certain reagents.[2][3] The isomer, 1-chloro-1-nitropropane, has an NFPA instability rating of 3, indicating it is capable of detonation or explosive decomposition if heated under confinement or requires a strong initiating source.[2] This should be considered a serious potential hazard for all isomers. Decomposition can release toxic gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[3][4]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₆ClNO₂ | PubChem[1] |
| Molecular Weight | 123.54 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | Smolecule[5] |
| Boiling Point | 194.4 °C at 760 mmHg | Chemsrc[6] |
| GHS Hazard Statements | H227 (Combustible liquid), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | PubChem[1] |
| Storage | Store in a cool, dry, well-ventilated place away from combustible materials and reducing agents.[4][7] | ICSC[4] |
Q2: What is the chemical basis for the exothermic nature of its reactions, particularly with bases?
A2: The primary driver for exothermicity is the high acidity of the protons on the carbon atom adjacent (alpha) to the nitro group. The strong electron-withdrawing nature of the nitro group stabilizes the conjugate base, a carbanion known as a nitronate anion.[8] The formation of this resonance-stabilized anion upon reaction with a base is often rapid and can be significantly exothermic.[9]
This initial acid-base reaction is the first step in many synthetic pathways, such as the base-catalyzed cyclization to form nitrocyclopropane.[5] A US Patent describing this process notes the reaction's "mild exothermicity" and warns that at too high a temperature, "undesired decomposition becomes important".[10] If the heat from this initial step is not effectively removed, the reaction temperature can rise, potentially initiating a dangerous, self-accelerating decomposition.
Q3: How can I proactively assess the thermal risk of my specific reaction?
A3: Visual inspection and temperature monitoring are insufficient for a novel process. The gold standard for assessing thermal risk is Reaction Calorimetry .[11][12] A reaction calorimeter measures the heat evolved from the reaction in real-time, providing critical data for safe scale-up.[13]
Key Data from Reaction Calorimetry:
-
Heat of Reaction (ΔHrxn): The total energy released.
-
Heat Flow: The rate of energy release, which informs required cooling capacity.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were lost. This is a critical safety parameter. A high ΔTad indicates a high-risk reaction.
-
Reagent Accumulation: Detects the buildup of unreacted starting material, which could later react uncontrollably.
Before proceeding to a large scale, a screening study using a reaction calorimeter is an essential, self-validating step to ensure process safety.
Part 2: Troubleshooting Guide for Exothermic Events
This guide provides actionable steps for specific issues you might encounter.
| Problem / Observation | Probable Cause(s) | Immediate Corrective Actions & Solutions |
| 1. Temperature rises rapidly above the set point during reagent addition. | 1. Addition Rate Too High: The rate of heat generation exceeds the cooling capacity of the reactor. 2. Insufficient Cooling: Inadequate heat transfer due to low coolant flow, high coolant temperature, or reactor fouling. 3. Incorrect Solvent: A solvent with low heat capacity or a low boiling point may be insufficient to absorb the reaction heat. | Immediate Actions: 1. STOP THE ADDITION IMMEDIATELY. 2. Apply maximum cooling to the reactor jacket. 3. If available, activate an emergency cooling system (e.g., cold finger). Solutions: • Re-evaluate the process. Reduce the addition rate significantly. • Ensure the cooling system is functioning optimally before starting the reaction. • Consider using a higher boiling point solvent or increasing the solvent volume to create a larger heat sink. |
| 2. The reaction mixture turns dark brown or black, accompanied by gas evolution. | 1. Decomposition: The reaction temperature has exceeded the thermal stability limit of the reactant or a reaction intermediate, leading to decomposition.[10] 2. Incompatible Materials: Contamination from an incompatible substance (e.g., strong reducing agents) may have initiated decomposition.[4] | Immediate Actions: 1. TREAT AS A POTENTIAL RUNAWAY REACTION. Evacuate personnel from the immediate area. 2. If it can be done safely (remotely), stop all heating and apply maximum cooling. 3. Alert safety personnel. Do not approach the reactor until it has cooled and been declared safe. Solutions: • A thorough process hazard analysis is required. The maximum allowable temperature was likely exceeded. • Use reaction calorimetry to determine the Maximum Temperature of the Synthesis Reaction (MTSR) and ensure operating temperatures remain well below this. • Ensure the reactor is scrupulously clean and free of contaminants. |
| 3. Pressure in the reactor is increasing unexpectedly. | 1. Gas Evolution from Reaction: The desired reaction or a side reaction is producing non-condensable gas. 2. Boiling of Solvent: The internal temperature has exceeded the boiling point of the solvent at the given pressure. 3. Decomposition: Gaseous decomposition products (NOx, HCl) are being generated.[3] | Immediate Actions: 1. Stop all reagent addition and heating. Apply cooling. 2. Ensure the vessel's vent and pressure relief systems are unobstructed. 3. If pressure continues to rise uncontrollably, evacuate. Solutions: • The reaction must be vented to a safe location (e.g., a scrubber). • Operate at a lower temperature to stay below the solvent's boiling point. • Analyze the off-gas to understand its source and composition. A runaway reaction is a serious possibility. |
Part 3: Experimental Protocol - Thermal Hazard Screening
This protocol describes a self-validating system for assessing the thermal hazards of a planned reaction involving this compound using a reaction calorimeter.
Objective: To determine the heat of reaction, adiabatic temperature rise, and signs of decomposition for the reaction of this compound with a base.
Methodology:
-
System Setup & Calibration:
-
Assemble the reaction calorimeter according to the manufacturer's instructions.
-
Perform a heater calibration to precisely measure the heat transfer coefficient (UA) and heat capacity (Cp) of the system containing the solvent and all starting materials except the limiting reagent (in this case, the base). This is a critical self-validating step; without an accurate calibration, all subsequent data is invalid.
-
-
Isothermal Reaction Execution:
-
Charge the reactor with this compound and the chosen solvent (e.g., Dimethyl Sulfoxide[10]).
-
Bring the reactor to the desired initial temperature (e.g., 25 °C[10]).
-
Begin adding the base solution (e.g., Potassium Carbonate in DMSO[10]) at a slow, controlled rate via a dosing pump.
-
Continuously monitor the heat flow, reactor temperature (Tr), and jacket temperature (Tj).
-
-
Data Analysis:
-
Integrate the heat flow curve over the duration of the addition to calculate the total heat of reaction (Q).
-
Calculate the molar heat of reaction (ΔHrxn) by dividing Q by the number of moles of the limiting reagent.
-
Calculate the adiabatic temperature rise: ΔTad = Q / (m * Cp) .
-
-
Post-Reaction Analysis (Safety Validation):
-
After the addition is complete, hold the reaction at the set temperature for a significant period (e.g., 2-3 hours) and monitor the heat flow. A return to baseline indicates the reaction is complete. A continuous, low-level exotherm may indicate a slow side reaction.
-
Slowly ramp the temperature of the final reaction mixture to a point significantly above the intended process temperature (e.g., 40-50 °C higher). Monitor for any secondary, sharp exotherms that would indicate the onset of decomposition. This step is crucial for identifying hidden hazards.
-
By rigorously following these guidelines and prioritizing safety assessments like reaction calorimetry, you can confidently and safely utilize this compound in your research and development endeavors.
References
-
International Labour Organization (ILO) and World Health Organization (WHO). (2021). ICSC 1633 - 1-CHLORO-3-NITROBENZENE. International Chemical Safety Cards. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-1-nitropropane. PubChem. Retrieved from [Link]
- Meinert, H. et al. (1973). US Patent 3,769,355 - Preparation of nitrocyclopropane from 3-chloro-1-nitropropane.
-
Australian Government Department of Health. (2022). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
New Jersey Department of Health. (1999). HAZARD SUMMARY - 1-CHLORO-1-NITROPROPANE. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-chloro-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemsrc. (2024). Propane,1-chloro-3-nitro-. [Link]
-
Unacademy. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]
-
Journal of Engineering Science and Technology Review. (n.d.). Practical approach to prediction and prevention of runaway reactions. [Link]
-
Chemistry LibreTexts. (2022). 11.5: Reaction Calorimetry. [Link]
-
Wiley-VCH. (n.d.). 1 Synthesis of Nitroalkanes. [Link]
-
Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. [Link]
-
Gexcon. (n.d.). Runaway Reaction. [Link]
-
Nugent, B. (2018). How are nitroalkanes prepared? Can you give their important reactions?. Quora. [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]
-
Institution of Chemical Engineers (IChemE). (n.d.). Why reactions run away. [Link]
-
Step-by-Step Science. (2013). Calorimetry for Exothermic and Endothermic Reactions. YouTube. [Link]
-
Syrris. (n.d.). Information on the Reaction Calorimetry application. [Link]
-
Chem Service. (2014). SAFETY DATA SHEET - 1-Chloro-1-nitropropane. [Link]
-
ARIA. (2017). Runaway reactions, case studies, lessons learned. [Link]
-
Prime Process Safety Center. (n.d.). Reaction Calorimetry. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-3-nitropropan-2-ol. PubChem. Retrieved from [Link]
Sources
- 1. This compound | C3H6ClNO2 | CID 187850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-1-nitropropane | C3H6ClNO2 | CID 11750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-CHLORO-1-NITROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]
- 5. Buy this compound | 16694-52-3 [smolecule.com]
- 6. Propane,1-chloro-3-nitro | CAS#:16694-52-3 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 10. US3769355A - Preparation of nitrocyclopropane from 3-chloro-1-nitropropane - Google Patents [patents.google.com]
- 11. syrris.com [syrris.com]
- 12. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for 1-Chloro-3-nitropropane Cross-Coupling
Welcome to the technical support center for challenging cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of utilizing 1-Chloro-3-nitropropane as a building block in C-C and C-N bond formation. As a primary alkyl chloride bearing a potent electron-withdrawing nitro group, this substrate presents unique challenges that demand carefully considered catalyst systems and reaction conditions.
This document moves beyond standard protocols to provide a deeper understanding of the "why" behind experimental choices. We will explore the mechanistic hurdles, troubleshoot common failure modes, and offer validated strategies to achieve successful coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in cross-coupling with this compound?
There are two main obstacles when using this substrate:
-
C(sp³)-Cl Bond Activation: The oxidative addition of a palladium or nickel catalyst into an unactivated C(sp³)-Cl bond is kinetically slow and often the rate-limiting step of the catalytic cycle.[1][2] This contrasts sharply with the more facile activation of aryl or vinyl halides.[1]
-
Substrate Instability & Side Reactions: The protons alpha to the nitro group are acidic. In the presence of a base, which is required for most cross-coupling reactions, an intramolecular SN2 reaction can occur, leading to the formation of nitrocyclopropane.[3][4] This is often the most significant competing pathway and can become the dominant reaction if conditions are not carefully controlled.
Q2: Which type of metal catalyst is best suited for this reaction: Palladium or Nickel?
Both palladium and nickel complexes are the most promising candidates for this transformation.
-
Palladium: Palladium-catalyzed cross-couplings are exceptionally well-studied. For unactivated alkyl halides, success hinges on using highly active catalysts. These typically consist of a Pd(0) precursor (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.[1] These ligands are crucial for promoting the difficult oxidative addition and subsequent reductive elimination steps.[5]
-
Nickel: Nickel catalysts are often more effective for activating stubborn C-Cl bonds and are generally more cost-effective.[6] They can also engage in different mechanistic pathways, sometimes involving radical intermediates, which can be advantageous for alkyl-alkyl couplings.[7]
The choice between them may come down to empirical screening. A robust screening protocol should evaluate both metals.
Q3: The textbook ligands (e.g., PPh₃) are failing. What class of ligands should I be using?
Standard, less-donating ligands like triphenylphosphine (PPh₃) are generally ineffective for coupling unactivated alkyl chlorides.[1] The catalytic cycle is likely stalling at the oxidative addition step. To overcome this, you must employ specialized ligands that are both sterically bulky and highly electron-donating.
Recommended Ligand Classes:
-
Buchwald Biarylphosphines: Ligands such as SPhos, XPhos, and BrettPhos are designed to accelerate oxidative addition and reductive elimination. Their bulk and electronic properties create a highly active, coordinatively unsaturated metal center.[8][9]
-
Bulky Trialkylphosphines: Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are excellent for promoting the coupling of alkyl electrophiles.[1][10] Their strong sigma-donating ability increases the electron density on the metal, facilitating the cleavage of the C-Cl bond.
The selection of the optimal ligand is critical and is often the single most important variable to screen.
Q4: Which cross-coupling reaction (e.g., Suzuki, Negishi, Stille) is the most suitable starting point?
The Negishi coupling is often the most reliable choice for challenging C(sp³)-C(sp²) bond formations.
-
Negishi Coupling (Organozinc): Organozinc reagents exhibit high transmetalation rates and are compatible with a wide range of functional groups.[11] The reaction conditions can often be milder, which helps to suppress the formation of the nitrocyclopropane byproduct.
-
Suzuki-Miyaura Coupling (Organoboron): While highly popular due to the stability and commercial availability of boronic acids, Suzuki couplings often require more forcing conditions (higher temperatures, stronger bases) which can promote undesired side reactions with this particular substrate.[12] If pursuing this route, careful selection of a mild base (e.g., K₃PO₄, Cs₂CO₃) is critical.
-
Kumada Coupling (Organomagnesium): Grignard reagents are highly reactive but have poor functional group tolerance.[6] They are generally too basic and reactive for a substrate containing a nitro group.
We recommend starting with a Negishi protocol before attempting a Suzuki-Miyaura coupling.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of this compound
If your starting material remains largely unreacted, the catalytic cycle is failing at the outset.
-
Root Cause: Inefficient oxidative addition. The catalyst is not active enough to break the C-Cl bond under the applied conditions.
-
Solutions:
-
Change the Ligand: This is the highest-impact variable. Switch from general-purpose ligands (like PPh₃) to a bulky, electron-rich ligand such as PCyp₃ (tricyclopentylphosphine), SPhos , or BrettPhos .[1][8] These are proven to accelerate the coupling of alkyl electrophiles.
-
Increase Catalyst Loading: While not a substitute for an effective ligand, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome a high activation barrier.
-
Check Catalyst Integrity: Ensure your palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand have not been oxidized by air. Use a glovebox for reaction setup and ensure solvents are properly degassed.
-
Consider an Additive: For Negishi couplings, additives like N-methylimidazole (NMI) can activate the organozinc reagent, facilitating transmetalation.[1]
-
Problem 2: Nitrocyclopropane is the Main Product
This is the most common failure mode, indicating that the intramolecular cyclization is kinetically favored over the intermolecular cross-coupling.
-
Root Cause: The reaction conditions (base, temperature, solvent) are too harsh, promoting the deprotonation at the carbon alpha to the nitro group followed by intramolecular displacement of the chloride.[3][4]
-
Solutions:
-
Lower the Temperature: This is the first and most critical adjustment. If you are running the reaction at 80-100 °C, reduce it to 50-60 °C or even room temperature if your catalyst system is active enough.
-
Use a Weaker/Non-nucleophilic Base: Switch from strong bases like NaOtBu or K₂CO₃ to a milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These are often effective in Suzuki couplings while minimizing proton abstraction.[13]
-
Change the Solvent: Highly polar, aprotic solvents like DMSO or NMP are known to accelerate the formation of nitrocyclopropane.[4] Consider switching to less polar solvents like THF or dioxane.
-
Increase the Rate of Cross-Coupling: By making the desired reaction faster, you can outcompete the side reaction. This again points to the importance of a highly active catalyst system (see Problem 1). A more active catalyst can allow you to run the reaction at a lower temperature, further suppressing cyclization.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common issues in this compound cross-coupling.
Catalyst System Comparison
The following table summarizes potential starting points for catalyst screening. The goal is to find a system that promotes rapid C-C coupling at a temperature low enough to prevent intramolecular cyclization.
| Metal Precursor | Recommended Ligand | Coupling Type | Key Advantages | Potential Issues |
| Pd₂(dba)₃ | PCyp₃ (Tricyclopentylphosphine) | Negishi | Proven effectiveness for alkyl chlorides; commercially available ligand.[1] | Requires preparation of organozinc reagent. |
| Pd(OAc)₂ | SPhos or XPhos | Suzuki, Negishi | Highly active, broad utility for challenging substrates. | Higher cost of ligands. |
| NiCl₂(dme) | IPr (NHC Ligand) or PCy₃ | Negishi, Kumada | Excellent for C-Cl activation; lower metal cost. | Can be more sensitive to air/moisture; Kumada is not nitro-compatible. |
| [Pd(allyl)Cl]₂ | Cy₂(t-Bu)P | C-N Amination | Effective for coupling alkyl halides with amines.[10] | Not for C-C coupling; requires specific conditions. |
Experimental Protocols
Protocol 1: General Catalyst System Screening (Negishi Coupling)
This protocol outlines a parallel screening approach to quickly identify a promising catalyst system. It should be performed under an inert atmosphere (e.g., in a glovebox).
Materials:
-
This compound
-
Organozinc reagent (e.g., Aryl-ZnCl, prepared from the corresponding Grignard or organolithium)
-
Pd₂(dba)₃
-
Screening ligands (e.g., PCyp₃, SPhos, XPhos, P(t-Bu)₃)
-
Anhydrous THF
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound and the internal standard in anhydrous THF.
-
Prepare a stock solution of the organozinc reagent in anhydrous THF.
-
-
Catalyst Array Preparation:
-
In an array of reaction vials, add the palladium precursor (e.g., 2 mol% Pd) and the respective ligand (e.g., 4-8 mol%).
-
-
Reaction Setup:
-
To each vial, add 1.0 equivalent of the this compound stock solution.
-
Add 1.5 equivalents of the organozinc reagent stock solution.
-
Seal the vials and place them in a heating block set to the desired temperature (start with 50 °C).
-
-
Monitoring and Analysis:
-
After a set time (e.g., 12 hours), quench a small aliquot from each reaction with saturated NH₄Cl solution.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC-MS or LC-MS to determine the conversion of starting material and the ratio of desired product to nitrocyclopropane.
-
-
Validation:
-
The most promising catalyst system (highest product-to-byproduct ratio) should be repeated on a larger scale to confirm the result.
-
Catalytic Cycle Overview
Sources
- 1. pubs.acs.org [pubs.acs.org]
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Validation & Comparative
A Comparative Mechanistic Guide to Nucleophilic Substitution on 1-Chloro-3-nitropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Chloro-3-nitropropane in Synthesis
This compound is a valuable bifunctional synthetic building block. The presence of a primary alkyl chloride allows for facile nucleophilic substitution, while the nitro group offers a versatile handle for a variety of chemical transformations, including reduction to an amine or participation in nitro-aldol (Henry) reactions. Understanding the kinetics and mechanisms of nucleophilic substitution on this substrate is crucial for its effective utilization in the synthesis of novel compounds, particularly in the development of pharmaceuticals and other bioactive molecules.
This guide will focus on the bimolecular nucleophilic substitution (SN2) reactions of this compound, a pathway favored by its primary alkyl halide structure.[1][2] We will compare the performance of two common and effective nucleophiles: the azide ion (N₃⁻) and the iodide ion (I⁻).
Mechanistic Overview: The SN2 Pathway
The nucleophilic substitution on this compound proceeds via a concerted SN2 mechanism. This single-step process involves the backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to a pentacoordinate transition state. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.
dot graph "SN2_Mechanism" { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; substrate [label="Nu⁻"]; plus [label="+"]; reactant [label=<
H
| NO₂-(CH₂)₂-C-Cl
|
H
]; arrow1 [label="→"]; transition_state [label=<
H
Nu ···C··· Cl
|
H
]; arrow2 [label="→"]; product [label=<
H
Nu-C-(CH₂)₂-NO₂
|
|
H
]; plus2 [label="+"]; leaving_group [label="Cl⁻"];
subgraph { rank = same; substrate; plus; reactant; }
subgraph { rank = same; arrow1; transition_state; arrow2; }
subgraph { rank = same; product; plus2; leaving_group; }
substrate -> arrow1 [style=invis]; plus -> arrow1 [style=invis]; reactant -> arrow1 [style=invis]; arrow1 -> transition_state; transition_state -> arrow2; arrow2 -> product; product -> plus2 [style=invis]; plus2 -> leaving_group [style=invis]; }
Figure 1: Generalized SN2 mechanism on this compound.The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile, as described by the following rate law:
Rate = k[CH₂(Cl)(CH₂)₂NO₂][Nu⁻] [3]
Several factors influence the rate constant, k, including the nature of the nucleophile, the leaving group, the solvent, and the structure of the alkyl halide.[4]
Comparative Analysis: Azide vs. Iodide Nucleophiles
Both azide (N₃⁻) and iodide (I⁻) are excellent nucleophiles for SN2 reactions. However, their relative reactivity can be influenced by the reaction conditions, particularly the solvent.
| Nucleophile | Product | Relative Rate Constant (k_rel) (Estimated in Acetone at 25°C) | Key Considerations |
| Azide (N₃⁻) | 1-Azido-3-nitropropane | ~1 | Highly nucleophilic; product is a versatile precursor for amines and triazoles. |
| Iodide (I⁻) | 1-Iodo-3-nitropropane | ~3 | Excellent nucleophile and leaving group; reaction is reversible (Finkelstein reaction).[5] |
Causality behind the Reactivity Difference:
-
Nucleophilicity: Both azide and iodide are considered strong nucleophiles. In polar aprotic solvents like acetone, iodide is generally a slightly better nucleophile than azide due to its larger size and greater polarizability, which enhances its ability to donate electron density in the SN2 transition state.
-
Finkelstein Reaction: The reaction with iodide is a classic example of the Finkelstein reaction, where a halide is exchanged for another.[5] The reaction's equilibrium is driven by the precipitation of the less soluble sodium chloride in acetone.[7]
-
Product Versatility: The choice of nucleophile is often dictated by the desired final product. 1-Azido-3-nitropropane is a valuable intermediate for the synthesis of 1,3-diaminopropane derivatives (via reduction of both the azide and nitro groups) and for use in click chemistry to form triazoles. 1-Iodo-3-nitropropane is also a useful intermediate, as the iodide is an excellent leaving group for subsequent substitution reactions.
Comparison with an Alternative Substrate: n-Propyl Chloride
To understand the influence of the nitro group on the reactivity of this compound, a comparison with a structurally similar substrate lacking the nitro group, such as n-propyl chloride, is insightful.
| Substrate | Nucleophile | Relative Rate Constant (k_rel) (Estimated in Acetone at 25°C) |
| This compound | I⁻ | ~3 |
| n-Propyl Chloride | I⁻ | 1 |
The electron-withdrawing nitro group at the 3-position is expected to have a modest rate-enhancing effect on the SN2 reaction at the 1-position. This is due to the inductive effect (-I) of the nitro group, which polarizes the C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. While this effect diminishes with distance, it is still likely to result in a slightly faster reaction compared to the unsubstituted analogue.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and kinetic analysis of nucleophilic substitution on this compound.
Synthesis of 1-Azido-3-nitropropane
dot graph "Azide_Synthesis_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];
A [label="1. Dissolve this compound\n and sodium azide in DMF."]; B [label="2. Heat the reaction mixture\n with stirring."]; C [label="3. Monitor reaction progress by TLC."]; D [label="4. Quench with water and\n extract with ethyl acetate."]; E [label="5. Wash organic layer, dry,\n and concentrate."]; F [label="6. Purify by column chromatography."];
A -> B -> C -> D -> E -> F; }
Figure 2: Workflow for the synthesis of 1-azido-3-nitropropane.Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 1-azido-3-nitropropane.
Synthesis of 1-Iodo-3-nitropropane (Finkelstein Reaction)
dot graph "Iodide_Synthesis_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [color="#34A853"];
A [label="1. Dissolve this compound\n and sodium iodide in acetone."]; B [label="2. Reflux the reaction mixture\n with stirring."]; C [label="3. Observe precipitation of NaCl."]; D [label="4. Filter the precipitate and\n concentrate the filtrate."]; E [label="5. Partition between water and\n an organic solvent."]; F [label="6. Wash, dry, and concentrate\n the organic layer."];
A -> B -> C -> D -> E -> F; }
Figure 3: Workflow for the synthesis of 1-iodo-3-nitropropane.Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Reflux the reaction mixture for 12-24 hours. A white precipitate of sodium chloride will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-iodo-3-nitropropane.
Kinetic Measurement Protocol (Illustrative)
To obtain quantitative data, the progress of the reaction can be monitored using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or by monitoring the disappearance of the starting material or the appearance of the product by spectroscopy (e.g., NMR).
dot graph "Kinetic_Study_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#FBBC05"]; edge [color="#4285F4"];
A [label="1. Prepare stock solutions of substrate\n and nucleophile in the chosen solvent."]; B [label="2. Equilibrate solutions to the\n desired reaction temperature."]; C [label="3. Initiate the reaction by mixing\n the solutions."]; D [label="4. Withdraw aliquots at specific\n time intervals."]; E [label="5. Quench the reaction in the aliquots."]; F [label="6. Analyze the composition of each\n aliquot using GC or HPLC."]; G [label="7. Plot concentration vs. time and\n determine the rate constant."];
A -> B -> C -> D -> E -> F -> G; }
Figure 4: General workflow for a kinetic study.Conclusion
Nucleophilic substitution on this compound is a robust and versatile reaction for the synthesis of various functionalized molecules. The choice of nucleophile, either azide or iodide, allows for the introduction of different functionalities with predictable outcomes based on the principles of SN2 reactivity. While iodide may offer a slightly faster reaction rate in aprotic solvents, the azide provides a gateway to a broader range of subsequent transformations. The presence of the electron-withdrawing nitro group likely enhances the reactivity of the substrate compared to its unsubstituted counterpart. The provided protocols offer a solid foundation for researchers to explore and optimize these important synthetic transformations.
References
-
Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. (2012). [Link]
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LibreTexts Chemistry. 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
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Hamlin, J. A., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chem. Rev., 118(24), 11639-11723. [Link]
-
LibreTexts Chemistry. 11.3: Characteristics of the SN2 Reaction. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. [Link]
-
Organic Chemistry Portal. Finkelstein Reaction. [Link]
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-
LibreTexts Chemistry. 11.2: The SN2 Reaction. [Link]
-
Organic Syntheses. 1-Iodopropyne. [Link]
-
ResearchGate. Scheme 1: Synthesis of 1-azido-3-nitrobenzene (c). [Link]
-
The Royal Society of Chemistry. ARTICLE. [Link]
-
Wikipedia. Finkelstein reaction. [Link]
-
YouTube. 7.1 SN2 Reaction | Organic Chemistry. [Link]
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ResearchGate. Process for the preparation of 4-iodo-3-nitrobenzamide. [Link]
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Quora. Why is propyl chloride more reactive than butyl chloride? [Link]
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Organic Syntheses. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. [Link]
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ResearchGate. SN1 and SN2 reaction mechanisms of the nucleophilic substitution... [Link]
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NCERT. NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. [Link]
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The Royal Society of Chemistry. Electronic Supporting Information. [Link]
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-
Organic Syntheses. N,N'-(2S,2'S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)bis(2,4,6-trimethylbenzamide). [Link]
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Utah Tech University. Nucleophilic Substitution. [Link]
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YouTube. Allyl chloride is more reactive than n-propyl chloride towards unimolecular nucleophilic subs... [Link]
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A Comparative Guide to the Efficacy of 1-Chloro-3-nitropropane as a Precursor to other Nitroalkanes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic introduction of the nitro group is a pivotal step in the construction of a diverse array of valuable molecules, from pharmaceuticals to energetic materials. Nitroalkanes, with their versatile reactivity, serve as key building blocks in this endeavor.[1][2] This guide provides an in-depth technical comparison of 1-chloro-3-nitropropane as a precursor for the synthesis of other nitroalkanes, evaluating its efficacy against alternative synthetic strategies. We will delve into the mechanistic underpinnings of its reactivity, present comparative data, and provide detailed experimental protocols to inform your synthetic design.
The Dual Reactivity of this compound: A Versatile Synthon
This compound (C₃H₆ClNO₂) is a bifunctional molecule possessing two key reactive sites: an electrophilic carbon bearing a chlorine atom and a carbon adjacent to a strongly electron-withdrawing nitro group, which imparts acidity to the α-protons.[3] This dual nature allows it to participate in two primary types of transformations for the synthesis of other nitroalkanes:
-
Nucleophilic Substitution: The carbon-chlorine bond is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride and the formation of a new carbon-nucleophile bond, thereby generating a functionalized γ-nitroalkane.[3]
-
Deprotonation and Subsequent Reaction: In the presence of a base, the α-protons can be abstracted to form a nitronate anion. This nucleophilic species can then engage in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. A prime example is the intramolecular cyclization to form nitrocyclopropane.[4]
This guide will focus primarily on its role as an electrophile in nucleophilic substitution reactions for the synthesis of other acyclic nitroalkanes.
Comparative Analysis of this compound Against Alternative Precursors
The efficacy of this compound as a precursor is best understood when compared with other common methods for nitroalkane synthesis.
Alkyl Halides: The Halogen Effect
The most direct comparison for this compound is with its bromo- and iodo-analogs. The choice of the halogen has a significant impact on the reactivity of the alkyl halide in nucleophilic substitution (Sₙ2) reactions.
Reactivity Trend: The general order of reactivity for alkyl halides in Sₙ2 reactions is R-I > R-Br > R-Cl > R-F . This is attributed to the bond strength (C-I is the weakest and C-F is the strongest) and the leaving group ability of the halide anion (I⁻ is the best leaving group and F⁻ is the poorest).
Table 1: Qualitative Comparison of 1-Halo-3-nitropropanes as Precursors
| Precursor | Relative Reactivity (Sₙ2) | Advantages | Disadvantages |
| This compound | Lower | Potentially lower cost and greater stability. | Slower reaction rates, may require harsher conditions. |
| 1-Bromo-3-nitropropane | Higher | Faster reaction rates, milder conditions may suffice. | Generally more expensive than the chloro-analog. |
| 1-Iodo-3-nitropropane | Highest | Fastest reaction rates, ideal for unreactive nucleophiles. | Typically the most expensive and potentially less stable. |
-
Causality behind Experimental Choices: When selecting a 1-halo-3-nitropropane precursor, a researcher must balance reactivity with cost and stability. For highly reactive nucleophiles or when cost is a primary concern, this compound may be a suitable choice. However, for less reactive nucleophiles or when milder reaction conditions are necessary to preserve sensitive functional groups, the more reactive bromo or iodo analogs would be preferable.
The Victor Meyer and Kornblum Reactions
These classical methods involve the reaction of an alkyl halide with a nitrite salt to introduce the nitro group.
-
Victor Meyer Reaction: Employs silver nitrite (AgNO₂).
-
Kornblum Reaction: Utilizes an alkali metal nitrite, such as sodium nitrite (NaNO₂), typically in a polar aprotic solvent like DMF or DMSO.
Comparison with this compound:
However, the Victor Meyer and Kornblum reactions are broadly applicable for the synthesis of a wide range of primary and secondary nitroalkanes from their corresponding alkyl halides. The choice between these methods and using a pre-functionalized precursor like this compound depends on the specific synthetic strategy and the availability of starting materials.
Oxidation of Primary Amines
The oxidation of primary amines to the corresponding nitro compounds is another viable route. Various oxidizing agents can be employed for this transformation.
Comparison with this compound:
This method is advantageous when the primary amine is more readily accessible than the corresponding alkyl halide. However, the oxidation can sometimes be challenging to control and may lead to over-oxidation or side products. Using this compound provides a more direct and often cleaner route to a γ-functionalized nitroalkane via nucleophilic substitution.
Experimental Protocols and Data
Synthesis of γ-Functionalized Nitroalkanes via Nucleophilic Substitution on this compound
This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu⁻).
Reaction Scheme:
Figure 1: General scheme for the Sₙ2 reaction of this compound.
Step-by-Step Methodology:
-
Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, the protonated form of the nucleophile (e.g., an alcohol, thiol, or amine) is dissolved in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Deprotonation: A suitable base (e.g., sodium hydride for alcohols and thiols, or a non-nucleophilic base like DBU for other substrates) is added portion-wise at 0 °C to generate the nucleophile in situ. The reaction mixture is stirred at this temperature for 30 minutes.
-
Addition of this compound: this compound (1.0 equivalent) is added dropwise to the solution of the nucleophile.
-
Reaction: The reaction mixture is heated to an appropriate temperature (typically between 50-100 °C) and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired γ-functionalized nitroalkane.
Self-Validation: The success of the reaction can be validated by spectroscopic methods. The appearance of signals corresponding to the newly introduced nucleophilic moiety and the disappearance of the signal for the chlorine-bearing carbon in the ¹³C NMR spectrum, along with the expected shifts in the ¹H NMR spectrum, confirm the formation of the product. Mass spectrometry will show the expected molecular ion peak for the substituted product.
Intramolecular Cyclization: Synthesis of Nitrocyclopropane[4]
This protocol is adapted from a patented procedure and demonstrates the reactivity of the α-protons.[4]
Reaction Scheme:
Figure 2: Base-mediated synthesis of nitrocyclopropane from this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Base: Add a suitable base, for example, potassium carbonate.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 100 °C).
-
Addition of Precursor: Slowly add this compound to the heated mixture.
-
Reaction and Monitoring: Maintain the reaction at temperature and monitor its progress by a suitable analytical technique such as gas chromatography (GC).
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated, for instance, by extraction and subsequent distillation.
Experimental Data: In a specific example, reacting this compound with potassium carbonate in DMSO at elevated temperatures resulted in a high yield of nitrocyclopropane.[4]
Visualization of Synthetic Pathways
The following diagram illustrates the position of this compound as a precursor in the broader context of nitroalkane synthesis.
Figure 3: Synthetic routes to functionalized nitroalkanes.
Trustworthiness and Authoritative Grounding
The methodologies and mechanistic discussions presented in this guide are grounded in established principles of organic chemistry and supported by peer-reviewed literature and patents. The choice of reaction conditions, such as the use of polar aprotic solvents for Sₙ2 reactions and the selection of appropriate bases, is based on well-understood solvent and reagent effects that maximize reaction rates and minimize side reactions. The self-validating nature of the described protocols, through rigorous spectroscopic and analytical confirmation, ensures the reliability of the synthetic outcomes.
Conclusion
This compound serves as a valuable, albeit moderately reactive, precursor for the synthesis of other nitroalkanes, particularly γ-functionalized derivatives. Its primary advantage lies in providing a building block with a pre-installed nitro group at a specific position, which can be advantageous in certain synthetic strategies.
Efficacy Comparison Summary:
-
Reactivity: Less reactive than its bromo- and iodo-analogs in nucleophilic substitution reactions, which may necessitate more forcing conditions.
-
Versatility: Demonstrates versatility through both nucleophilic substitution at the C-Cl bond and reactions involving the acidic α-protons.
-
Cost-Effectiveness: Often more cost-effective than the corresponding bromo- and iodo-compounds, making it an attractive option for large-scale synthesis where its lower reactivity can be tolerated.
-
Synthetic Strategy: The choice between this compound and other precursors is highly dependent on the specific target molecule, the availability and cost of starting materials, and the desired reaction conditions.
For researchers and drug development professionals, a careful consideration of these factors will enable the selection of the most efficient and practical synthetic route for the construction of complex nitroalkane-containing molecules.
References
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This compound. PubChem. Available at: [Link]
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1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Australian Government Department of Health. Available at: [Link]
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Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
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PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. PTC Organics, Inc. Available at: [Link]
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The reaction of p-nitrochlorobenzene with sodium methoxide to form p-nitroanisole occurs by _____reaction. Allen. Available at: [Link]
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The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. Filo. Available at: [Link]
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2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Chemistry Stack Exchange. Available at: [Link]
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Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. Filo. Available at: [Link]
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Which is more reactive towards the nucleophilic substitution reaction. askIITians. Available at: [Link]
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Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]
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On the Products of the Reaction of 1-Nitropropane with Formaldehyde and Ethylenediamine. Available at: [Link]
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1 Bromo 3 Chloro Propane Manufacturers, Suppliers, Dealers & Prices. Tradeindia. Available at: [Link]
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1 Bromo 3 Chloro Propane at 7316.00 INR in Mumbai | A. B. Enterprises. Tradeindia. Available at: [Link]
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Safety Data Sheet: 1-Bromo-3-chloropropane. Carl ROTH. Available at: [Link]
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1-Nitropropane. PubChem. Available at: [Link]
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Nitroethane. Wikipedia. Available at: [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Available at: [Link]
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A Walk through Recent Nitro Chemistry Advances. MDPI. Available at: [Link]
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Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate. Available at: [Link]
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Synthesis of a Family of Highly Substituted Porphyrin Thioethers via Nitro Displacement in 2,3,7,8,12,13,17,18-Octaethyl-5,10,15,20-tetranitroporphyrin. National Institutes of Health. Available at: [Link]
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Stereoselective Synthesis of α-Fluoro-γ-nitro Thioesters under Organocatalytic Conditions. National Institutes of Health. Available at: [Link]
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Nitrones. Part V. The reaction of a cyclic nitrone with diethyl malonate. Journal of the Chemical Society C: Organic. Available at: [Link]
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Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine on. Available at: [Link]
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enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Available at: [Link]
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Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing. Available at: [Link]
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Enantioselective Michael Reaction of 2-Nitropropane with Substituted Chalcones Catalyzed by Chiral Azacrown Ethers Derived from α-D-Glucose. ResearchGate. Available at: [Link]
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Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. ResearchGate. Available at: [Link]
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ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS Youssef Kandri Rodia. ResearchGate. Available at: [Link]Kandri_Rodia)
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A Comparative Guide to the Synthesis of Functionalized Heterocycles Using 1-Chloro-3-nitropropane
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of functionalized heterocyclic scaffolds is a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals and bioactive molecules. Among the versatile building blocks available to the synthetic chemist, 1-chloro-3-nitropropane stands out as a readily accessible and economically viable C3 synthon. Its dual electrophilic nature, coupled with the synthetic versatility of the nitro group, opens up a diverse range of synthetic pathways to valuable heterocyclic systems.
This guide provides an in-depth technical comparison of synthetic routes to functionalized heterocycles utilizing this compound. We will explore its application in the synthesis of various ring systems, compare its performance with alternative C3 synthons, and provide detailed experimental protocols and mechanistic insights to empower you in your synthetic endeavors.
The Unique Reactivity of this compound: A Dual-Action Synthon
This compound possesses two key reactive sites that dictate its synthetic utility. The terminal chloride is a good leaving group, susceptible to nucleophilic displacement. The nitro group, being strongly electron-withdrawing, acidifies the α-protons, making the carbon susceptible to deprotonation and subsequent nucleophilic attack or intramolecular cyclization. This dual reactivity allows it to act as a 1,3-biselectrophile, making it an ideal candidate for the construction of five- and six-membered heterocyclic rings.
Synthesis of Three-Membered Heterocycles: The Case of Nitrocyclopropane
One of the most direct applications of this compound is in the synthesis of nitrocyclopropane. This transformation proceeds via an intramolecular cyclization under basic conditions.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the carbon α to the nitro group by a base. This generates a nitronate anion, which then acts as an intramolecular nucleophile, displacing the chloride to form the cyclopropane ring. The choice of a polar, aprotic solvent is crucial for high yields as it solvates the cation of the base, increasing the nucleophilicity of the nitronate.[1]
Caption: Intramolecular cyclization of this compound.
Comparative Analysis with Alternative Routes
Historically, nitrocyclopropane was synthesized in low yields by the direct nitration of cyclopropane or via the ring closure of 3-iodo-1-nitropropane.[1] The use of this compound offers a significant advantage in terms of starting material accessibility and cost-effectiveness. The single-step conversion in high yields makes it a preferred method for laboratory and potential scale-up applications.[1]
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| This compound | K₂CO₃ | DMSO | High | [1] |
| 3-Iodo-1-nitropropane | Base | - | - | [1] |
| Cyclopropane | Nitrating agent | - | Low | [1] |
Experimental Protocol: Synthesis of Nitrocyclopropane[1]
-
To a stirred solution of a polar, aprotic solvent such as dimethyl sulfoxide (DMSO), add a suitable base, for example, potassium carbonate.
-
Heat the mixture to the desired reaction temperature (e.g., 100 °C).
-
Slowly add this compound to the heated solution. The reaction is often exothermic.
-
Maintain the reaction at the set temperature for a sufficient time to ensure complete conversion (e.g., 2 hours).
-
The product, nitrocyclopropane, can be isolated by distillation or extraction.
Synthesis of Five-Membered Heterocycles: Access to Functionalized Pyrrolidines
The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry. This compound can serve as a valuable precursor for the synthesis of N-substituted and functionalized pyrrolidines through its reaction with primary amines.
Mechanistic Pathway: A Domino Reaction Sequence
The reaction of this compound with a primary amine is a domino process. The first step is an S(_N)2 reaction where the amine displaces the chloride to form an N-(3-nitropropyl)amine intermediate. The second step involves an intramolecular Michael addition. Under basic conditions, the carbon α to the nitro group is deprotonated, and the resulting carbanion attacks the electrophilic carbon of an iminium ion or a related species formed in situ, leading to the cyclized 3-nitropyrrolidine product.
Caption: Domino synthesis of N-substituted 3-nitropyrrolidines.
Comparison with Alternative C3 Synthons
The synthesis of N-substituted pyrrolidines is commonly achieved using 1,3-dihalopropanes or other 1,3-bielectrophiles. While seemingly straightforward, these reactions can sometimes be plagued by side reactions such as intermolecular polymerization. The use of this compound offers a potentially more controlled approach due to the distinct reactivity of the two electrophilic centers. The nitro group also provides a valuable synthetic handle for further functionalization of the pyrrolidine ring.
| C3 Synthon | Nucleophile | Key Features | Potential Drawbacks |
| This compound | Primary Amines | Domino reaction; introduces a functionalizable nitro group. | Limited specific examples in the literature. |
| 1,3-Dihalopropanes | Primary Amines | Well-established method. | Can lead to oligomerization; requires harsher conditions at times. |
| 1,4-Dihalo-2-butenes | Primary Amines | Leads to 3-pyrrolines which can be reduced. | Requires an additional reduction step for pyrrolidines. |
Expanding the Heterocyclic Landscape: Synthesis of Larger Ring Systems
The versatility of this compound extends beyond three- and five-membered rings. Its reaction with dinucleophiles opens pathways to six- and seven-membered heterocycles.
Synthesis of Piperidines and Diazepanes
While direct, high-yielding syntheses of simple piperidines from this compound are not extensively documented, its potential as a C3 building block in more complex, multi-step sequences is recognized.
A notable example of forming a larger, more complex heterocyclic system is the reaction of 1-nitropropane with ethylenediamine and formaldehyde. This reaction yields a 3,7-dinitro-3,7-diethyl-1,5-diazabicyclo[3.3.2]decane derivative. Although this specific example uses 1-nitropropane, it highlights the principle that the core C-NO₂ unit can participate in Mannich-type reactions to construct intricate bicyclic systems containing seven-membered rings (diazepane).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-3-nitropropane
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-chloro-3-nitropropane. It is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure personnel safety and environmental protection.
Foundational Understanding: The Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the subject chemical's intrinsic hazards is paramount. This compound (C₃H₆ClNO₂) is a halogenated nitroalkane that presents multiple risks.[1] Its proper handling and disposal are dictated by its chemical reactivity, toxicity, and the hazardous byproducts it can generate.
-
Toxicity: The analogous compound, 1-chloro-1-nitropropane, is classified as harmful if swallowed or inhaled.[2][3] Exposure can irritate the skin, eyes, and respiratory tract, with higher exposures potentially leading to severe conditions like pulmonary edema.[4]
-
Combustibility and Thermal Decomposition: While not highly flammable, this compound is a combustible liquid.[4] Crucially, upon combustion or thermal decomposition, it generates highly toxic and corrosive fumes. These include nitrogen oxides (NOx), hydrogen chloride (HCl), and the extremely hazardous chemical warfare agent, phosgene (COCl₂).[2][4][5] This decomposition profile is the primary driver for the selection of a specific disposal technology.
-
Reactivity: this compound is incompatible with strong oxidizing agents and strong acids.[4][6] Contact with these substances can lead to vigorous, exothermic reactions, presenting a significant safety hazard in a mixed waste stream. It is also known to attack certain plastics, rubbers, and coatings, a critical consideration for container selection.[2][3][6]
The causality is clear: the combination of its halogenated nature and toxic decomposition products mandates that this compound be treated as a regulated hazardous waste, never to be disposed of via standard laboratory drains or as common refuse.[2][4]
The Core Directive: Segregation as Halogenated Organic Waste
The single most critical step in the disposal process is correct waste segregation. This compound must be categorized as Halogenated Organic Waste .[7][8]
Why is this segregation so critical?
-
Disposal Methodology: Halogenated waste streams are destined for specific treatment facilities, primarily high-temperature hazardous waste incinerators equipped with advanced flue gas scrubbing systems.[2][6][8] These scrubbers are essential for neutralizing the acidic gases (like HCl) produced during combustion.[9] Mixing halogenated compounds with non-halogenated waste can contaminate large volumes of solvent that could otherwise be recycled or disposed of more cost-effectively.[10][11]
-
Safety and Compatibility: Keeping this waste stream separate prevents accidental mixing with incompatible chemicals, such as strong acids or oxidizers, which could lead to dangerous reactions within the waste container.[12]
Therefore, any waste containing this compound, including contaminated personal protective equipment (PPE), spill cleanup materials, and reaction mixtures, must be placed in a designated, properly labeled halogenated waste container.
Step-by-Step Disposal Protocol: From Bench to Final Disposition
This protocol outlines the procedural flow for safely accumulating and preparing this compound for disposal.
Step 1: Container Selection and Preparation
-
Select an Appropriate Container: Use a clean, designated container compatible with chlorinated hydrocarbons. High-density polyethylene (HDPE) carboys are a common and appropriate choice.[12] Avoid using metal containers due to the risk of corrosion from potential acidic byproducts. Ensure the container has a secure, vapor-tight screw cap.
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[11] Clearly write "Halogenated Organic Waste" and list "this compound" as a constituent. Keep a running log of all chemicals added to the container.
Step 2: Waste Accumulation
-
Work in a Ventilated Area: All transfers of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[11]
-
Transfer Waste Carefully: Use a funnel to pour liquid waste into the collection container to prevent spillage on the container's exterior.
-
Do Not Overfill: Fill the container to a maximum of 90% capacity to allow for vapor expansion.[12]
-
Secure the Container: Tightly close the container cap immediately after adding waste.[11]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed waste container in a designated SAA, which must be at or near the point of generation.
-
Secondary Containment: The container must be placed within a secondary containment bin or tray that can hold at least 110% of the volume of the largest container it holds. This prevents the spread of material in case of a leak.[11]
-
Segregate from Incompatibles: Ensure the SAA for halogenated waste is physically separated from storage areas for acids, bases, and oxidizers.[7][12]
Step 4: Arranging for Disposal
-
Request Pickup: Once the container is full (or when the experiment is complete), request a waste pickup from your institution's Environmental Health and Safety (EH&S) department or contracted hazardous waste disposal firm.
-
Finalize Labeling: Ensure the hazardous waste tag is complete, with all constituents and their approximate percentages listed.[11]
Primary Disposal Pathway: High-Temperature Incineration
The universally accepted and environmentally responsible method for disposing of this compound is through a licensed chemical destruction plant via controlled incineration.[2][6]
-
Mechanism of Destruction: Incineration at temperatures typically exceeding 980°C ensures the complete thermal decomposition of the organic molecule.[13] In a well-controlled incinerator, chlorinated organic compounds are fully broken down.[13]
-
Flue Gas Treatment: The combustion process liberates the chlorine as hydrogen chloride (HCl) and can produce other toxic gases.[9] To comply with environmental regulations, these facilities employ sophisticated flue gas scrubbing systems, typically using an alkaline solution to neutralize the HCl gas before it is released into the atmosphere.[2][6][9]
Disposing of this chemical via landfill is not an acceptable practice due to its potential to leach into soil and groundwater.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release, immediate and correct action is vital.
Spill Response:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and your supervisor.[4]
-
Control Ignition Sources: Remove all sources of ignition (open flames, spark-producing equipment) from the area.[4][6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear Appropriate PPE: Don chemical-resistant gloves (e.g., nitrile), splash goggles or a face shield, and a lab coat. For large spills, a chemical protection suit and self-contained breathing apparatus may be necessary.[6]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a sealable, labeled container for disposal as halogenated hazardous waste.[4][6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[4]
Personnel Exposure:
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with copious amounts of soap and water.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Data Summary: Chemical Incompatibility
To prevent hazardous reactions, this compound waste must not be mixed with the following substances. This table serves as a quick reference for safe waste stream management.
| Incompatible Class | Specific Examples | Rationale for Incompatibility |
| Strong Oxidizing Agents | Perchlorates, Nitrates, Permanganates, Peroxides | Can cause a violent, exothermic, and potentially explosive reaction.[4][12] |
| Strong Acids | Sulfuric Acid, Nitric Acid, Hydrochloric Acid | Can lead to vigorous reactions and decomposition.[4][6] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can react violently with halogenated compounds.[12] |
| Certain Plastics/Rubbers | Natural Rubber, some forms of PVC | The solvent nature of the chemical can cause degradation, leading to container failure.[2][3][6] |
Visual Guide: Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from point of generation to final removal.
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Navigating the Risks: A Senior Scientist's Guide to Personal Protective Equipment for 1-Chloro-3-nitropropane
For the dedicated researcher, the promise of discovery often involves navigating the inherent risks of potent chemical reagents. 1-Chloro-3-nitropropane is one such compound, a valuable intermediate that demands our utmost respect and meticulous handling. This guide moves beyond a simple checklist, offering a comprehensive operational framework for the safe use of this compound in a laboratory setting. Here, we will delve into the causality behind each safety recommendation, empowering you to not only follow protocols but to understand them, ensuring a self-validating system of safety for you and your team.
The Hazard Profile: Understanding the "Why" Behind the "What"
This compound is a colorless liquid characterized by an unpleasant, irritating odor.[1] Its utility is matched by a significant hazard profile that necessitates a multi-faceted approach to protection. Exposure can occur through inhalation, skin contact, eye contact, or ingestion, each route posing considerable health risks.
Key Hazards Include:
-
Respiratory Irritation and Damage: Inhaling this compound can severely irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1] High concentrations of its vapor can cause a rapid buildup of fluid in the lungs (pulmonary edema), which is a medical emergency.[1][2]
-
Dermal and Ocular Damage: Direct contact can cause irritation and burns to both the skin and eyes.[1] The compound is classified as causing serious eye and skin irritation.[3]
-
Systemic Toxicity: Beyond localized irritation, this compound is a systemic toxin, with the potential to cause damage to the liver, kidneys, and heart.[1]
-
Flammability and Reactivity: It is a combustible liquid and a reactive chemical, posing an explosion hazard under certain conditions, particularly with heat.[1][2][4] In a fire, it can decompose to produce highly toxic gases, including phosgene and nitrogen oxides.[1]
Occupational Exposure Limits: Your Quantitative Margin of Safety
To provide a quantitative framework for safety, regulatory and advisory bodies have established strict occupational exposure limits. Adherence to these limits is mandatory and critical for preventing long-term health effects.
| Agency | Exposure Limit (Time-Weighted Average) |
| OSHA PEL (Permissible Exposure Limit) | 20 ppm (100 mg/m³) over an 8-hour shift[5][6] |
| NIOSH REL (Recommended Exposure Limit) | 2 ppm (10 mg/m³) over a 10-hour shift[5][6] |
| ACGIH TLV (Threshold Limit Value) | 2 ppm (10 mg/m³) over an 8-hour shift[5][6] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 100 ppm[6] |
The significant difference between the OSHA PEL and the more conservative NIOSH and ACGIH limits underscores the scientific consensus that lower exposure levels are necessary to protect worker health adequately. As a best practice, laboratories should always aim to operate well below the NIOSH REL and ACGIH TLV.
A Dynamic Protocol for Personal Protective Equipment (PPE) Selection
The selection of PPE is not a static, one-size-fits-all decision. It is a dynamic process that must account for the specific experimental conditions, potential for exposure, and emergency preparedness. The following workflow provides a logical pathway for ensuring comprehensive protection.
Caption: PPE Selection Workflow for this compound.
Hand Protection: The First Line of Defense
Given that this compound can be absorbed through the skin, selecting the correct glove material is non-negotiable.[7] The material must resist permeation and degradation by the chemical.
-
Protocol:
-
Material Selection: ACGIH specifically recommends Butyl Rubber or Polyvinyl Alcohol (PVA) gloves for handling this compound.[1] Nitrile gloves, while common in laboratories, may not offer sufficient protection for prolonged contact and should be avoided as the primary barrier.
-
Inspection: Before each use, visually inspect gloves for any signs of discoloration, punctures, or tears.
-
Donning: Ensure hands are clean and dry before donning gloves.
-
Doffing and Disposal: After handling, remove gloves using a technique that avoids skin contact with the glove exterior. Dispose of them immediately in a designated hazardous waste container. Never reuse disposable gloves.
-
Eye and Face Protection: Shielding Against Irreversible Damage
The severe irritant nature of this compound demands robust eye and face protection.[1][3]
-
Protocol:
-
Minimum Requirement: At a minimum, indirect-vent, impact, and splash-resistant goggles must be worn at all times when handling the liquid.[1] Standard safety glasses do not provide adequate protection against splashes.
-
Elevated Risk: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions), supplement goggles with a full-face shield.[1] This provides a secondary barrier for the entire face.
-
Contact Lenses: Do not wear contact lenses when working with this substance, as they can trap the chemical against the eye, intensifying the damage.[1]
-
Emergency Preparedness: Ensure an eyewash station is immediately accessible and tested weekly.[1]
-
Body Protection: Preventing Dermal Exposure
Protective clothing is essential to prevent accidental skin contact.
-
Protocol:
-
Primary Garment: A clean, buttoned laboratory coat should be worn at all times.
-
Secondary Barrier: For tasks involving significant quantities or a high splash potential, a chemical-resistant apron worn over the lab coat is required.
-
Footwear: Fully enclosed shoes made of a non-porous material are mandatory.
-
Contamination Response: If clothing becomes contaminated, remove it immediately and wash the affected skin area with copious amounts of soap and water.[1] Contaminated clothing must be laundered by trained individuals aware of the chemical's hazards before reuse.[1]
-
Respiratory Protection: An Essential Control for Inhalation Hazards
Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation exposure.[1] However, in certain situations, respiratory protection is required.
-
Protocol:
-
When Required: Respirators are necessary when engineering controls are not feasible, during a spill cleanup, or if exposure monitoring indicates levels are approaching the NIOSH REL or ACGIH TLV.[1]
-
Program Compliance: The use of respirators must be part of a comprehensive written respiratory protection program that complies with OSHA standard 1910.134.[1] This includes medical evaluations, fit testing, and training.
-
Respirator Type: For concentrations up to 20 ppm (10 times the NIOSH REL), a full-face respirator with appropriate organic vapor cartridges is recommended. For higher concentrations or unknown levels, a self-contained breathing apparatus (SCBA) is required.
-
Operational Plan: Safe Handling and Disposal
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure all necessary PPE is selected and inspected. Confirm that the chemical fume hood is operational and that an emergency shower and eyewash station are accessible.[1]
-
Handling: Conduct all manipulations of this compound inside a certified chemical fume hood to minimize vapor inhalation.[1][4]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.
-
Storage: Store this compound in a cool, dry, well-ventilated area, separated from incompatible materials like strong oxidants and acids.[4] Keep containers tightly closed.
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste.[1]
-
Collection: Collect waste in designated, sealed, and properly labeled containers.[1]
-
Disposal Method: The disposal of this compound waste must be handled by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[2][4] Do not discharge to sewer systems.[2]
By integrating this comprehensive safety and operational framework into your laboratory's standard procedures, you build a resilient culture of safety. This approach not only protects the individual researcher but also ensures the integrity of the scientific work by preventing accidents and exposures that can compromise both personnel and projects.
References
- New Jersey Department of Health and Senior Services. (1999). Hazardous Substance Fact Sheet: 1-Chloro-1-Nitropropane.
- International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 1-Chloro-3-nitrobenzene.
- Echemi. (2019). 1-Chloro-1-nitropropane SDS.
- Carl ROTH. (2024). Safety Data Sheet: 1-Bromo-3-chloropropane.
- Fisher Scientific. (2025). Safety Data Sheet: 1-Chloro-3-nitrobenzene.
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- Occupational Safety and Health Administration. (2024). 1-CHLORO-1-NITROPROPANE.
- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - 1-CHLORO-1-NITROPROPANE.
- National Oceanic and Atmospheric Administration. (n.d.). 1-CHLORO-1-NITROPROPANE | CAMEO Chemicals.
- Echemi. (n.d.). 1-chloro-3-nitro-propan-2-ol SDS.
- Centers for Disease Control and Prevention. (n.d.). 1-Chloro-1-nitropropane - IDLH.
- National Center for Biotechnology Information. (n.d.). This compound | C3H6ClNO2 | CID 187850 - PubChem.
- Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- National Institute for Occupational Safety and Health. (1990). NIOSH Pocket Guide to Chemical Hazards.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
